molecular formula C10H18S B13241499 Spiro[4.5]decane-8-thiol

Spiro[4.5]decane-8-thiol

Cat. No.: B13241499
M. Wt: 170.32 g/mol
InChI Key: OGXXILIRJYXMQC-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-8-thiol is a specialized chemical building block featuring a unique spirocyclic framework, which is highly valued in medicinal chemistry and organic synthesis. The spiro[4.5]decane scaffold is recognized for its three-dimensional structure, which provides conformational rigidity and can improve the physicochemical properties of potential drug candidates. This makes it a precious isostere for other spirocyclic systems used in the development of molecules that target G protein–coupled receptors (GPCRs) and for peptidomimetics . The thiol (-SH) functional group on the spirocyclic core offers a highly reactive handle for further chemical modification. It is particularly useful in conjugation reactions, such as the formation of disulfide bonds or Michael additions, and for the synthesis of thioglycoside derivatives. Thioglycosides have shown potential as biological inhibitors and are investigated for their anticancer activity . As such, Spiro[4.5]decane-8-thiol serves as a key intermediate for constructing more complex molecules for screening against various biological targets. Its applications extend to material science, where its rigid structure can contribute to developing novel polymers with specific properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

spiro[4.5]decane-8-thiol

InChI

InChI=1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2

InChI Key

OGXXILIRJYXMQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Spiro[4.5]decane-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1602816-79-4 Molecular Formula: C₁₀H₁₈S Molecular Weight: 170.31 g/mol

Introduction: The Strategic Value of the Spiro[4.5]decane Scaffold in Thiol Chemistry

The spiro[4.5]decane framework represents a pivotal structural motif in contemporary medicinal chemistry and materials science. Its inherent three-dimensionality, conferred by the orthogonal fusion of a cyclopentane and a cyclohexane ring, provides a rigid and well-defined scaffold for the precise spatial orientation of functional groups.[1] This structural rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a thiol group at the 8-position of this scaffold introduces a versatile functional handle for a multitude of chemical transformations, making Spiro[4.5]decane-8-thiol a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, reactivity, and potential applications of Spiro[4.5]decane-8-thiol. While experimental data for this specific molecule is not extensively published, this guide extrapolates from established principles of organic chemistry and the known characteristics of analogous structures to provide a robust framework for its utilization in research and development.

Physicochemical and Structural Characteristics

While specific experimental data for Spiro[4.5]decane-8-thiol is limited, its properties can be inferred from the constituent spiro[4.5]decane core and the aliphatic thiol functional group.

PropertyPredicted/Inferred ValueJustification / Comparative Data
Appearance Colorless to pale yellow liquidAliphatic thiols are typically colorless liquids. Any coloration may be due to trace impurities or oxidation.
Odor Pungent, characteristic of thiolsLow molecular weight thiols are known for their strong, often unpleasant odors.[2]
Boiling Point Estimated 220-240 °CHigher than the corresponding alcohol, Spiro[4.5]decan-8-ol, due to the larger sulfur atom, but lower than compounds with strong intermolecular forces.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, tetrahydrofuran).The hydrophobic spirocyclic core dominates the molecule's solubility profile.
Acidity (pKa) ~10-11Aliphatic thiols are significantly more acidic than their corresponding alcohols (pKa ~16-18) due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.

Structural Elucidation:

The definitive structure of Spiro[4.5]decane-8-thiol can be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a complex pattern of aliphatic protons in the spiro[4.5]decane framework. A characteristic signal for the proton of the thiol group (R-SH) would be expected, typically in the range of 1-2 ppm, which would be exchangeable with D₂O.

    • ¹³C NMR would display distinct signals for the ten carbon atoms of the spirocyclic system. The carbon atom attached to the thiol group would exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.31. Fragmentation patterns would be indicative of the spiro[4.5]decane structure.

  • Infrared (IR) Spectroscopy: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ would confirm the presence of the S-H stretching vibration, a characteristic feature of thiols.

Synthesis of Spiro[4.5]decane-8-thiol: Plausible Synthetic Strategies

Given the absence of a specific published protocol for the synthesis of Spiro[4.5]decane-8-thiol, this section outlines two logical and experimentally viable synthetic routes, commencing from the corresponding ketone, Spiro[4.5]decan-8-one.

Route 1: Thionation of Spiro[4.5]decan-8-one

A direct and efficient method for the synthesis of thioketones from ketones is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). While this would yield the thioketone, subsequent reduction would be required to obtain the thiol. A more direct conversion of a ketone to a thiol is not a standard single-step transformation. Therefore, a two-step process involving reduction of the ketone to the alcohol, followed by conversion to the thiol is a more practical approach.

Route 2: From Spiro[4.5]decan-8-one via the Corresponding Alcohol

This two-step pathway is a robust and widely applicable method for the conversion of a ketone to a thiol.

Step 1: Reduction of Spiro[4.5]decan-8-one to Spiro[4.5]decan-8-ol

The reduction of the ketone to the secondary alcohol is a standard transformation that can be achieved with high yield using a variety of reducing agents.

  • Rationale for Reagent Selection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent such as methanol or ethanol.

Experimental Protocol: Synthesis of Spiro[4.5]decan-8-ol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[4.5]decan-8-one (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Spiro[4.5]decan-8-ol.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Conversion of Spiro[4.5]decan-8-ol to Spiro[4.5]decane-8-thiol

The conversion of an alcohol to a thiol can be accomplished through several methods. The Mitsunobu reaction offers a reliable one-pot procedure with inversion of stereochemistry.

  • Causality behind Experimental Choices: The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with inversion of configuration.[3] It proceeds under mild, neutral conditions, which is advantageous for sensitive substrates. The reaction involves the in-situ activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by a thiol source, such as thioacetic acid. The resulting thioacetate is then hydrolyzed to the desired thiol.

Experimental Protocol: Synthesis of Spiro[4.5]decane-8-thiol via Mitsunobu Reaction

  • To a solution of Spiro[4.5]decan-8-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, containing the thioacetate, is then dissolved in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or potassium carbonate, and stir at room temperature to effect hydrolysis of the thioacetate.

  • After hydrolysis is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude thiol by column chromatography on silica gel.

Reactivity and Potential Transformations

Spiro[4.5]decane-8-thiol, as a secondary aliphatic thiol, is expected to exhibit reactivity characteristic of this functional group. The spirocyclic framework is generally stable under many reaction conditions.

  • Acidity and Thiolate Formation: The thiol proton is acidic and can be readily removed by a base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This thiolate is a potent nucleophile.

  • Nucleophilic Substitution (S-Alkylation): The thiolate can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).

  • Oxidation to Disulfides: Thiols can be oxidized to disulfides under mild conditions, for example, using iodine in the presence of a base or exposure to air. This reaction is reversible, and the disulfide can be reduced back to the thiol.

  • Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

  • Protection of the Thiol Group: If necessary for multi-step syntheses, the thiol group can be protected using various protecting groups, such as a trityl group, which can be removed under acidic conditions.

Applications in Research and Drug Discovery

The unique combination of a rigid spirocyclic core and a versatile thiol functional group makes Spiro[4.5]decane-8-thiol a highly attractive building block in several areas of chemical research.

  • Medicinal Chemistry: The spiro[4.5]decane scaffold is found in a number of biologically active natural products and synthetic compounds.[1][4] The thiol group can serve as a key pharmacophore, an anchor for bioconjugation, or a precursor for other sulfur-containing functional groups. Its potential applications include the development of enzyme inhibitors, receptor modulators, and probes for chemical biology.

  • Materials Science: Thiols are widely used for the functionalization of surfaces, particularly gold, through the formation of self-assembled monolayers (SAMs). Spiro[4.5]decane-8-thiol could be employed to create well-defined, three-dimensional surfaces with specific physical and chemical properties.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and well-defined shape of Spiro[4.5]decane-8-thiol make it an interesting candidate for fragment-based screening campaigns to identify starting points for the development of new drugs.

Safety and Handling

GHS Hazard Classification (Inferred):

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a respirator with an appropriate cartridge.

Handling and Storage:

  • Handle in a well-ventilated area to avoid inhalation of vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Thiols can be malodorous; take appropriate measures to contain the odor.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

Spiro[4.5]decane-8-thiol is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its rigid three-dimensional structure, combined with the versatile reactivity of the thiol group, offers a unique platform for the design and synthesis of novel molecules with tailored properties. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, empowering researchers to harness the capabilities of this intriguing spirocyclic thiol. As with any chemical, proper safety precautions are paramount to ensure its safe and effective use in the laboratory.

Diagrams

Chemical Structure of Spiro[4.5]decane-8-thiol

Caption: 2D Structure of Spiro[4.5]decane-8-thiol

Synthetic Workflow

start Spiro[4.5]decan-8-one intermediate Spiro[4.5]decan-8-ol start->intermediate Reduction (e.g., NaBH₄, MeOH) product Spiro[4.5]decane-8-thiol (CAS: 1602816-79-4) intermediate->product Mitsunobu Reaction (PPh₃, DEAD, Thioacetic Acid then Hydrolysis)

Caption: Proposed synthetic route to Spiro[4.5]decane-8-thiol.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235–1238.
  • Spiro(4.5)decan-8-ol | C10H18O | CID 56962207. PubChem. Available from: [Link]

  • C2-C4 Aliphatic Thiols. OECD Existing Chemicals Database. Available from: [Link]

  • Spiro[4.5]decane. NIST WebBook. Available from: [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpenes (-)-Gleenol and (-)-Axenol. ResearchGate. Available from: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available from: [Link]

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Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spiro[4.5]decane-8-thiol: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Spiro[4.5]decane-8-thiol, a sulfur-containing spirocyclic compound. While specific literature on this exact molecule is sparse, this document synthesizes information on the parent spiro[4.5]decane scaffold, analogous structures, and established synthetic methodologies for thiols to present a detailed profile for researchers, medicinal chemists, and professionals in drug development. This guide covers the molecular formula, weight, and predicted physicochemical properties of Spiro[4.5]decane-8-thiol. A plausible and detailed synthetic route from the corresponding alcohol is proposed, complete with a step-by-step experimental protocol. Furthermore, the potential applications of this compound in drug discovery are discussed, drawing upon the known biological significance of both the spiro[4.5]decane core and the thiol functional group.

Molecular Identity and Physicochemical Properties

Spiro[4.5]decane-8-thiol is a derivative of the carbocyclic spiro[4.5]decane, which features a cyclopentane ring fused to a cyclohexane ring at a single carbon atom.[1] The thiol functional group at the 8th position of the cyclohexane ring introduces a nucleophilic and potentially reactive handle, making it an interesting candidate for further chemical modification and a building block in medicinal chemistry.

Molecular Formula: C₁₀H₁₈S

Molecular Weight: 170.32 g/mol

The structural rigidity of the spirocyclic core combined with the reactivity of the thiol group suggests that Spiro[4.5]decane-8-thiol could serve as a valuable scaffold in the design of novel therapeutic agents. Spirocyclic compounds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties compared to flat aromatic systems.[2][3]

Table 1: Calculated Physicochemical Properties of Spiro[4.5]decane-8-thiol

PropertyValueSource
Molecular FormulaC₁₀H₁₈S-
Molecular Weight170.32 g/mol -
XLogP33.5Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count1Predicted
Rotatable Bond Count1Predicted
Exact Mass170.11292 g/mol Predicted
Topological Polar Surface Area1 ŲPredicted
Heavy Atom Count11Predicted

Note: The properties in Table 1 are predicted using computational models and are intended to provide an estimate of the physicochemical characteristics of Spiro[4.5]decane-8-thiol.

Molecular Structure:

Caption: 2D structure of Spiro[4.5]decane-8-thiol.

Synthesis and Reactivity

A common and effective method for the conversion of a secondary alcohol to a thiol is through a two-step process involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent.[6] An alternative one-pot method utilizes Lawesson's reagent to directly convert alcohols to thiols.[7][8]

Proposed Synthetic Pathway:

G cluster_0 Synthesis of Spiro[4.5]decane-8-thiol A Spiro[4.5]decan-8-ol B Spiro[4.5]decan-8-yl tosylate A->B TsCl, Pyridine C Spiro[4.5]decane-8-thiol B->C NaSH or Thioacetate followed by hydrolysis

Caption: Proposed synthesis of Spiro[4.5]decane-8-thiol from Spiro[4.5]decan-8-ol.

The thiol group is a versatile functional group that can undergo a variety of chemical transformations. The sulfur atom is nucleophilic and can be alkylated, acylated, or oxidized. The S-H bond is also weakly acidic and can be deprotonated to form a thiolate, which is an even stronger nucleophile.[9] These reactions allow for the straightforward derivatization of Spiro[4.5]decane-8-thiol, making it a useful building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The spiro[4.5]decane scaffold is found in a number of natural products and has been incorporated into various biologically active molecules.[10] Its rigid, three-dimensional structure can help to pre-organize appended functional groups for optimal interaction with biological targets, potentially leading to increased potency and selectivity.[2] The introduction of spirocyclic motifs is a recognized strategy for improving the physicochemical and pharmacokinetic properties of drug candidates.[3]

Derivatives of spiro[4.5]decane have been investigated for a range of therapeutic applications, including as inhibitors of prolyl hydroxylase domains for the treatment of anemia and as agents for the treatment of dyslipidemias and atherosclerosis.[11][12][13] Furthermore, azaspiro[4.5]decane derivatives have been developed as ligands for the sigma-1 receptor, which is a target for imaging and therapy in cancer.[14]

The thiol group itself is a key feature in many pharmacologically active compounds. It can act as a hydrogen bond donor, a nucleophile, or a metal ligand. The reversible formation of disulfide bonds is a critical aspect of protein structure and function, and small molecule thiols can modulate these processes.

Given the favorable properties of the spiro[4.5]decane core and the versatile reactivity of the thiol group, Spiro[4.5]decane-8-thiol represents a promising starting point for the design and synthesis of novel drug candidates across various therapeutic areas.

Experimental Protocol: Synthesis of Spiro[4.5]decane-8-thiol

This protocol describes a two-step synthesis of Spiro[4.5]decane-8-thiol from Spiro[4.5]decan-8-ol via a tosylate intermediate.[6][15]

Part 1: Synthesis of Spiro[4.5]decan-8-yl tosylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiro[4.5]decan-8-ol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with cold 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be further purified by column chromatography on silica gel.

Part 2: Synthesis of Spiro[4.5]decane-8-thiol

  • Reaction Setup: Dissolve the Spiro[4.5]decan-8-yl tosylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Nucleophilic Substitution: Add sodium hydrosulfide (NaSH) (1.5 eq) or potassium thioacetate (1.5 eq) to the solution. If using thioacetate, the resulting thioester will require a subsequent hydrolysis step.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • Work-up (for NaSH): After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with a suitable organic solvent.

  • Work-up (for thioacetate): If thioacetate was used, after the initial reaction, add a solution of sodium hydroxide or sodium methoxide in methanol and stir at room temperature to hydrolyze the thioester to the thiol. Then, proceed with an aqueous work-up and extraction.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude thiol can be purified by column chromatography or distillation under reduced pressure.

Safety Precautions: Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

Spiro[4.5]decane-8-thiol is a molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the spiro[4.5]decane scaffold, combined with the versatile reactivity of the thiol functional group, makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced biological activity and improved drug-like properties. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and exploration in research and development settings, based on established chemical principles and the known properties of its constituent moieties.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis and characterisation of optically active spiro[4.5]decanes.

  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235–1238.

  • MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.

  • Google Patents. Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.

  • RSC Publishing. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors.

  • Wikipedia. Spirodecane.

  • Semantic Scholar. Spirocyclic Motifs in Natural Products.

  • Wikipedia. Spiro compound.

  • PubChem. Spiro(4.5)decane.

  • ResearchGate. Direct Conversion of Alcohols into Thiols.

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [URL: Not available]
  • PubMed Central. Spirocyclic Motifs in Natural Products.

  • RSC Publishing. Spirocyclic derivatives as antioxidants: a review.

  • Google Patents. Spiro[11][16]decane derivatives, process for their preparation and pharmaceutical compositions containing them.

  • Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis.

  • ResearchGate. (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.

  • Semantic Scholar. Conversion of alcohols to thiols via tosylate intermediates.

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.

  • RSC Publishing. Direct conversion of alcohols into thiols.

  • ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates.

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Spiro[4.5]decane-8-thiol vs Spiro[4.5]decan-8-ol properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiles and Synthetic Utility in Drug Discovery[1][2][3]

Executive Summary: The Rise of sp³-Rich Scaffolds

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to three-dimensional, sp³-rich scaffolds.[1] The spiro[4.5]decane system represents a privileged core in this transition, offering high fraction sp³ (Fsp³) character, defined vector orientation, and improved solubility profiles compared to flat bicyclic analogs.[1]

This technical guide provides a head-to-head analysis of two critical derivatives functionalized at the 8-position (the para-position of the cyclohexane ring relative to the spiro junction): Spiro[4.5]decan-8-ol (the alcohol) and Spiro[4.5]decane-8-thiol (the thiol).[2][1] While the alcohol is a classic hydrogen-bond donor/acceptor, the thiol offers unique utility as a "soft" nucleophile for covalent inhibition and bioconjugation, albeit with distinct metabolic liabilities.[1]

Structural & Physicochemical Comparison

The 8-position of the spiro[4.5]decane system is unique. Located on the six-membered ring, it is distal to the sterically demanding spiro center (C5).[2][1] This positioning allows functional groups at C8 to engage targets with minimal steric interference from the spiro junction, while the spiro system itself rigidly orients the molecule in 3D space.[1]

Table 1: Comparative Physicochemical Properties

Data represents calculated values (cLogP) and standard experimental ranges for analogous cyclohexyl systems.

PropertySpiro[4.5]decan-8-ol (-OH)Spiro[4.5]decane-8-thiol (-SH)Significance in Drug Design
Formula C₁₀H₁₈OC₁₀H₁₈SThiol has higher MW but similar volume.[2][1][3]
Molecular Weight 154.25 g/mol 170.31 g/mol Both are fragment-sized (<200 Da).[2][1][3][4]
cLogP (Est.) 2.8 – 3.23.8 – 4.2Thiol is significantly more lipophilic.[2][1][3][4]
H-Bond Donor StrongWeakOH interacts strongly with water/receptors.[2][1][3][4]
H-Bond Acceptor StrongNegligibleSH is a poor acceptor; affects solubility.[2][1][3][4]
pKa ~16–18~10–11Thiol is much more acidic (deprotonates at phys.[2][1][3][4] pH).
Nucleophilicity Hard (requires activation)Soft (highly reactive)SH is ideal for covalent warheads (e.g., targeting Cys).[2][1][3]
Metabolic Liability Oxidation to KetoneS-Oxidation / DisulfideOH -> C=O is a major clearance route.[2][1][3][4]
Mechanistic Insight: The Bioisosteric Shift

Replacing the hydroxyl group (-OH) with a thiol (-SH) is a non-classical bioisosteric replacement.[2][1][3]

  • Electronic Differences: Oxygen is highly electronegative (3.44), creating a hard dipole.[2][1][3][4] Sulfur is less electronegative (2.[2][1][3][4]58) and more polarizable.[2][1][3][4] This makes the thiol a "soft" nucleophile, preferring interactions with soft electrophiles (like Michael acceptors or maleimides) rather than hard ionic interactions.[1][3]

  • Acidity & Ionization: The thiol pKa (~10) means a small fraction exists as the thiolate anion (

    
    ) at physiological pH (7.4), drastically increasing reactivity compared to the neutral alcohol.[2][1][3]
    
Synthetic Pathways & Stereocontrol[1][4]

The synthesis of both derivatives typically proceeds through a common intermediate: Spiro[4.5]decan-8-one .[2][1][3] The challenge lies in stereocontrol—specifically, establishing the cis or trans relationship between the C8 substituent and the C5 spiro-junction.[1]

Graphviz Diagram: Synthetic Divergence

The following diagram illustrates the flow from the ketone precursor to both the alcohol (via reduction) and the thiol (via activation and displacement).[1]

SynthesisPath Ketone Spiro[4.5]decan-8-one (Common Intermediate) RedAgent Reagent Choice: L-Selectride (Axial selectivity) vs NaBH4 (Equatorial selectivity) Ketone->RedAgent Reduction Thiol Spiro[4.5]decane-8-thiol (Target B) Ketone->Thiol Alt: Lawesson's Rgt + Reduction Alcohol Spiro[4.5]decan-8-ol (Target A) RedAgent->Alcohol Stereocontrolled Product Activation Activation: Mesylation (MsCl) or Mitsunobu Alcohol->Activation FGI Thioacetate Thioacetate Intermediate (Inversion of Configuration) Activation->Thioacetate SN2 Displacement (KSAc) Thioacetate->Thiol Hydrolysis (LiAlH4 or NaOMe)

Figure 1: Divergent synthesis from Spiro[4.5]decan-8-one.[2][1][3] Note the inversion of configuration during the conversion of Alcohol to Thiol via SN2 displacement.

Detailed Experimental Protocols

These protocols are designed for research-grade synthesis (mg to g scale).

A. Synthesis of Spiro[4.5]decan-8-ol (Stereoselective Reduction)

To access the thermodynamically stable alcohol (equatorial), use Sodium Borohydride (


).[2][1][3] For the kinetic product (axial), use L-Selectride.[2][1][3]

Protocol (Equatorial-Major):

  • Setup: Dissolve Spiro[4.5]decan-8-one (1.0 eq) in anhydrous MeOH (0.2 M) under

    
     atmosphere. Cool to 0°C.[2][1][3][4]
    
  • Addition: Add

    
     (1.5 eq) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.[2][1][3][4]
  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour. Monitor by TLC (stain with Anisaldehyde; ketone visible, alcohol stains blue/purple).[2][1][3][4]

  • Workup: Quench with sat.

    
    .[2][1][3][4] Extract with EtOAc (3x).[2][1][3][4] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][3]
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

    • Note: The equatorial alcohol typically elutes after the axial isomer due to better binding with silica (more accessible OH).[2][1][3][4]

B. Synthesis of Spiro[4.5]decane-8-thiol (Via Mitsunobu)

Direct conversion of the alcohol to the thiol allows for stereochemical inversion.[2][1][3][4] If you start with the equatorial alcohol, this protocol yields the axial thiol.[1]

Protocol:

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Thioacetic acid (HSAc, 1.5 eq).
    
  • Step 1 (Thioacetate formation):

    • Dissolve Spiro[4.5]decan-8-ol (1.0 eq) and

      
       in anhydrous THF at 0°C.
      
    • Add DIAD dropwise (maintain temp < 5°C). Stir 15 min.

    • Add Thioacetic acid dropwise.[2][1][3][4] The solution will turn yellow.[2][1][3][4]

    • Stir at 0°C -> RT overnight.

    • Workup: Concentrate and pass through a short silica plug to remove

      
      .[2][1][3][4] Isolate the thioester.
      
  • Step 2 (Hydrolysis to Thiol):

    • Dissolve the thioester in degassed MeOH.

    • Add

      
       (2.0 eq).[2][1][3][4] Stir under 
      
      
      
      for 2 hours.
    • Critical Safety: Use a bleach trap for the exhaust (rotten egg smell).[2][1][3][4]

    • Workup: Acidify carefully with 1M HCl to pH 2.[2][1][3][4] Extract with DCM.[2][1][3][4] Dry (

      
      ) and concentrate.[2][1][3][4]
      
    • Storage: Store under Argon at -20°C to prevent disulfide formation.[2][1][3][4]

Application Logic: When to use Which?

In a drug discovery campaign (Hit-to-Lead), the choice between the -OH and -SH analogues is driven by the specific failure mode of the lead compound.[1]

Graphviz Diagram: Decision Logic

DecisionTree Problem Lead Compound Issue Branch1 Low Metabolic Stability (Rapid Clearance) Problem->Branch1 Branch2 Low Potency (Weak Binding) Problem->Branch2 Branch3 Poor Solubility Problem->Branch3 Sol1 Switch OH -> SH (Prevents oxidation to ketone) Branch1->Sol1 Sol2 Switch OH -> SH (Target Cysteine for Covalent Bond) Branch2->Sol2 Sol3 Keep OH (Maintains H-Bond polarity) Branch3->Sol3

Figure 2: Medicinal chemistry decision tree for spiro-functionalization.

  • Metabolic Blocking: The C8-alcohol is prone to oxidation by dehydrogenases to form the ketone.[2][1][3][4] The thiol is resistant to this specific pathway, though it introduces S-oxidation risks (sulfoxide/sulfone).[2][1][3]

  • Covalent Inhibitors: If a target protein has a non-catalytic cysteine near the binding pocket, the Spiro[4.5]decane-8-thiol can be converted into a disulfide or reacted with an electrophile (e.g., acrylamide) to form a "warhead" that permanently silences the target.[2][1]

  • Solubility: If the lead is too lipophilic, the Alcohol is preferred due to its lower LogP and ability to accept hydrogen bonds from water.[1][3][4]

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2][1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][3][4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews. [Link][2][1][3]

  • Meanwell, N. A. (2011).[2][1][3][4] Bioisosteres of the Alcohol and Thiol Groups. In: Bioisosteres in Medicinal Chemistry. [Link][2][1][5][6]

  • Mitsunobu, O. (1981).[2][1][3][4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][3][4] Synthesis. [Link][2][1][3][7][8][9][10][11]

  • PubChem. (2025).[2][1][3][4] Spiro[4.5]decane Compound Summary. National Library of Medicine. [Link][2][1]

Sources

Introduction: The Structural Significance and Nomenclature Challenge of Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of 8-Sulfanylspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, represent a vital structural motif in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture provides a unique scaffold for exploring chemical space, often leading to compounds with enhanced metabolic stability, novel pharmacological profiles, and improved cell permeability. However, this structural complexity presents a distinct challenge for systematic nomenclature. An unambiguous and universally understood naming convention is paramount for effective scientific communication, database registration, and patent filing.

This guide provides a comprehensive, in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for a representative substituted spirocycle: 8-sulfanylspiro[4.5]decane. We will deconstruct the name, elucidate the underlying principles of spiro compound numbering, and establish the Preferred IUPAC Name (PIN) based on functional group priority.

Part 1: Deconstructing the Spiro[4.5]decane Parent Hydride

The foundation of any IUPAC name is the parent hydride, which defines the core carbon skeleton. In this case, the parent is spiro[4.5]decane . This name is systematically assembled from three distinct components, as detailed in the IUPAC recommendations.[1]

ComponentMeaning & Rationale
spiro This prefix is a nondetachable descriptor that immediately identifies the molecule as a spiro compound, where two rings share a single atom.[2]
[4.5] This is the von Baeyer spiro descriptor. The Arabic numerals, separated by a full stop and enclosed in square brackets, denote the number of carbon atoms in each ring, excluding the common spiro atom.[1] The numbers are always cited in ascending order. Therefore, [4.5] signifies one ring with 4 carbons (a 5-membered ring) and a second ring with 5 carbons (a 6-membered ring).
decane This is the name of the acyclic alkane with the same total number of carbon atoms in the entire spirocyclic system. In this case: 4 (in the first ring) + 5 (in the second ring) + 1 (the spiro atom) = 10 carbon atoms, hence decane.[1][2]

Part 2: The Cardinal Rule of Numbering Spirocyclic Systems

The locant "8" in the topic name can only be understood by applying the rigorous IUPAC numbering protocol for spiro systems. Unlike bicyclic compounds, the numbering of spirocycles follows a specific and invariable path.

The Causality Behind the Rule: The primary directive is to create a consistent and unambiguous numbering system. The IUPAC Blue Book (2013 Recommendations) mandates that numbering begins in the smaller ring.[1] This choice provides a definitive starting point, eliminating the ambiguity that would arise if one could start in either ring.

Experimental Protocol: Systematic Numbering of the Spiro[4.5]decane Skeleton
  • Identify the Spiro Atom: Locate the single carbon atom common to both rings. This atom receives its locant after the first ring is fully numbered.

  • Identify the Smaller Ring: Compare the number of atoms in each ring. In spiro[4.5]decane, the cyclopentane ring (4 carbons + spiro atom) is smaller than the cyclohexane ring (5 carbons + spiro atom).

  • Initiate Numbering: Begin numbering at a carbon atom adjacent to the spiro atom in the smaller ring. This atom is assigned locant 1.

  • Proceed Around the Smaller Ring: Continue numbering sequentially around the atoms of the smaller ring (1, 2, 3, 4).

  • Assign the Spiro Atom Locant: After numbering the smaller ring, the spiro atom is assigned the next number in the sequence (5).

  • Proceed Around the Larger Ring: Continue numbering from the atom adjacent to the spiro atom in the larger ring and proceed sequentially until all atoms are numbered (6, 7, 8, 9, 10).

This workflow ensures a fixed and reproducible numbering for the spiro[4.5]decane skeleton, which is essential before considering any substituents.

Caption: IUPAC Numbering of the Spiro[4.5]decane Skeleton.

Part 3: Nomenclature of the Thiol Functional Group

The substituent is an -SH group, known as a thiol or mercaptan. According to IUPAC rules, functional groups are prioritized to determine the suffix of the name.[3][4] When a thiol is the highest-priority functional group in a molecule, the parent name is modified by adding the suffix "-thiol".[5][6][7]

If the -SH group is not the principal group, it is indicated by a prefix.[7][8] The IUPAC-accepted prefix for -SH is "sulfanyl" .[5] The older prefix "mercapto" is still commonly seen but "sulfanyl" is preferred in modern systematic nomenclature.

In the case of "8-sulfanylspiro[4.5]decane," the thiol is the only functional group present, making it the principal group by default. Therefore, using the suffix "-thiol" is the preferred method for constructing the IUPAC name.

Part 4: Final IUPAC Name Determination and Visualization

Synthesizing the principles from the preceding sections allows us to determine the definitive IUPAC name.

  • Parent Hydride: Spiro[4.5]decane.

  • Principal Functional Group: Thiol (-SH).

  • Suffix: -thiol.

  • Locant: The name specifies the substituent is at position 8. Based on our established numbering system, position 8 is located on the larger, six-membered ring. The numbering of the parent spirocycle is fixed and does not change to give the functional group a lower number.[1]

Preferred IUPAC Name (PIN): Spiro[4.5]decane-8-thiol

The name "8-sulfanylspiro[4.5]decane" is also a systematically correct name under IUPAC substitutive nomenclature rules.[5] It treats the thiol group as a substituent on the parent hydride. While valid, it is not the Preferred IUPAC Name because the rules for PIN dictate that the principal functional group should be cited as a suffix. For publication, database entry, and regulatory purposes, the PIN is the authoritative standard.

Caption: Structure of Spiro[4.5]decane-8-thiol.

Part 5: Workflow for Structural Verification

The unambiguous naming of a compound is intrinsically linked to its structural verification. After a proposed synthesis, a rigorous analytical workflow is required to confirm that the synthesized molecule corresponds to the named structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification synthesis Proposed Synthesis of Spiro[4.5]decane-8-thiol purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Verify Molecular Weight (C₁₀H₁₈S) nmr NMR Spectroscopy (¹H, ¹³C, COSY) purification->nmr Confirm Connectivity & Proton/Carbon Environment ir Infrared (IR) Spectroscopy purification->ir Identify S-H Stretch interp Correlate Spectra with Proposed Structure ms->interp nmr->interp ir->interp confirm Structure Confirmed interp->confirm

Caption: Workflow for Spectroscopic Verification of the Named Structure.

Conclusion

The systematic naming of complex molecules like 8-sulfanylspiro[4.5]decane is governed by a hierarchical set of IUPAC rules designed to ensure clarity and precision in scientific discourse. The core principles involve correctly identifying the parent spiroalkane, applying a fixed numbering system that prioritizes the smaller ring, and appropriately designating the principal functional group with a suffix. While "8-sulfanylspiro[4.5]decane" is a valid substitutive name, the Preferred IUPAC Name (PIN) is Spiro[4.5]decane-8-thiol . Adherence to this standard is critical for professionals in research and drug development to maintain accuracy in documentation, publication, and regulatory submissions.

References

  • Das, A. (2013). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. Indian Journal of Applied Research, 3(7), 596-597. Available at: [Link]

  • Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available at: [Link]

  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

  • IUPAC. (n.d.). Synopsis, Preamble, SP-0, and SP-1. Available at: [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Available at: [Link]

  • Chemistry with Caroline. (2021). How to Name Spiro Compounds in Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Available at: [Link]

  • Physicswallah. (2018). IUPAC Nomenclature 12 || Naming Of Bicyclo and Spiro Compound || For Competetive Exams. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

  • Dr. Paul. (2023). IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Nomenclature of spiro compounds. Available at: [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Available at: [Link]

  • Pete's Chemistry Channel. (2022). 327 BCH3023 IUPAC Nomenclature Thiols. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Priorities with Functional Groups Giving Higher and Lower Priority Names. YouTube. Available at: [Link]

  • ACD/Labs. (n.d.). Rule C-511 Thiols (Compounds Containing Bivalent Sulfur). Available at: [Link]

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Methodological & Application

Application and Protocol Guide for the Synthesis of Spiro[4.5]decan-8-thiol from Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Thiols in Medicinal Chemistry

Spirocyclic scaffolds, such as the spiro[4.5]decane core, are of increasing interest in drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved pharmacological properties compared to simpler, linear or monocyclic structures.[1][2] The introduction of a thiol group onto such a scaffold to form Spiro[4.5]decan-8-thiol creates a versatile intermediate. Thiols are known for their ability to interact with biological targets, act as antioxidants, and serve as key precursors for the synthesis of a wide array of sulfur-containing compounds with diverse biological activities. This guide provides detailed protocols for the conversion of the secondary alcohol, Spiro[4.5]decan-8-ol, to the corresponding thiol, a transformation of significant value to researchers in medicinal chemistry and drug development.

This document outlines two robust and well-established methods for this conversion: the Mitsunobu reaction for a direct, one-pot synthesis, and a reliable two-step sequence involving the formation of a tosylate intermediate followed by nucleophilic substitution. Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step procedures, and guidance for product purification and characterization.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is crucial for successful synthesis, purification, and characterization.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
Spiro[4.5]decan-8-ol Spiro[4.5]decan-8-ol structureC₁₀H₁₈O154.25A secondary alcohol. May cause skin and eye irritation.[3]
Spiro[4.5]decan-8-thiol Spiro[4.5]decan-8-thiol structureC₁₀H₁₈S170.32A thiol, expected to have a strong, unpleasant odor. Thiolates are excellent nucleophiles.[4]

Method 1: One-Pot Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with inversion of stereochemistry.[5][6][7] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The activated hydroxyl group is then displaced by a suitable nucleophile, in this case, a thiol precursor like thioacetic acid.[4][8] Subsequent hydrolysis of the resulting thioester yields the desired thiol.

Causality of Experimental Choices
  • Choice of Nucleophile: Thioacetic acid is an excellent nucleophile for the Mitsunobu reaction due to its pKa being low enough for efficient reaction.[4] The resulting thioester is also readily hydrolyzed to the target thiol under basic conditions.

  • Reagent Stoichiometry: An excess of the Mitsunobu reagents (PPh₃ and DEAD/DIAD) and the nucleophile is often used to ensure complete conversion of the starting alcohol.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the reagents and minimize side reactions. Anhydrous conditions are crucial to prevent the hydrolysis of the reactive intermediates.

Experimental Workflow: Mitsunobu Reaction

A Spiro[4.5]decan-8-ol, PPh3, and Thioacetic Acid in Anhydrous THF B Cool to 0 °C A->B C Slowly add DEAD or DIAD B->C Exothermic reaction control D Warm to Room Temperature and Stir C->D E Reaction Quench and Workup D->E Monitor by TLC F Purification of Thioester by Chromatography E->F G Hydrolysis of Thioester (e.g., with NaOMe in MeOH) F->G H Final Workup and Purification of Spiro[4.5]decan-8-thiol G->H

Caption: Workflow for the Mitsunobu-based synthesis of Spiro[4.5]decan-8-thiol.

Detailed Protocol: Mitsunobu Reaction
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Spiro[4.5]decan-8-ol (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous tetrahydrofuran (THF, ~0.1 M). Stir the mixture until all solids have dissolved.

  • Addition of Nucleophile: Add thioacetic acid (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup of Thioester: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired thioester, triphenylphosphine oxide, and the reduced azodicarboxylate. Purify the thioester by flash column chromatography on silica gel.

  • Hydrolysis to Thiol: Dissolve the purified thioester in methanol. Add a solution of sodium methoxide in methanol (1.1 eq) and stir at room temperature for 1-2 hours, or until TLC indicates complete conversion.

  • Final Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude thiol by flash column chromatography.

Method 2: Two-Step Synthesis via a Tosylate Intermediate

An alternative and often highly reliable method for converting a secondary alcohol to a thiol involves a two-step process.[3] The first step is the activation of the alcohol by converting it into a good leaving group, such as a tosylate. The second step is the nucleophilic substitution of the tosylate with a sulfur nucleophile, followed by hydrolysis to yield the thiol. This method avoids the often difficult-to-remove byproducts of the Mitsunobu reaction.

Causality of Experimental Choices
  • Activation of the Alcohol: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group, facilitating the subsequent nucleophilic substitution.[3]

  • Choice of Sulfur Nucleophile: Thiourea is a commonly used and effective sulfur nucleophile for this transformation. It attacks the tosylate to form an isothiouronium salt, which is then hydrolyzed to the thiol.

  • Reaction Conditions: The tosylation is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated. The subsequent nucleophilic substitution is often performed in a polar protic solvent, like ethanol, to facilitate the reaction.

Experimental Workflow: Tosylation and Nucleophilic Substitution

A Spiro[4.5]decan-8-ol and Pyridine in Dichloromethane B Cool to 0 °C A->B C Add p-Toluenesulfonyl Chloride B->C D Stir at Room Temperature C->D E Workup and Purification of Tosylate D->E Monitor by TLC F Tosylate and Thiourea in Ethanol E->F G Reflux F->G H Hydrolysis with Aqueous Base (e.g., NaOH) G->H I Acidification and Extraction H->I J Purification of Spiro[4.5]decan-8-thiol I->J

Caption: Workflow for the two-step synthesis of Spiro[4.5]decan-8-thiol via a tosylate intermediate.

Detailed Protocol: Two-Step Synthesis

Step 1: Tosylation of Spiro[4.5]decan-8-ol

  • Reaction Setup: Dissolve Spiro[4.5]decan-8-ol (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine at 0 °C under an inert atmosphere.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with cold water or dilute HCl. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude tosylate can often be used in the next step without further purification, or it can be purified by column chromatography or recrystallization.

Step 2: Conversion of the Tosylate to Spiro[4.5]decan-8-thiol

  • Reaction Setup: Dissolve the tosylate (1.0 eq) and thiourea (1.5 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the formation of the isothiouronium salt by TLC.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux for another 2-4 hours to hydrolyze the intermediate.

  • Workup and Purification: Cool the reaction mixture to room temperature and acidify with dilute HCl. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude thiol by flash column chromatography.

Characterization of Spiro[4.5]decan-8-thiol

Thorough characterization of the final product is essential to confirm its identity and purity. Due to the absence of published experimental data for Spiro[4.5]decan-8-thiol, the following are expected characteristic signals based on the structure.

TechniqueExpected Observations
¹H NMR A multiplet in the region of 1.3-1.6 ppm corresponding to the S-H proton. The proton attached to the carbon bearing the thiol group (H-8) is expected to appear as a multiplet at a higher chemical shift than the corresponding proton in the starting alcohol, likely in the range of 2.8-3.2 ppm. The remaining aliphatic protons will appear as a series of complex multiplets between 1.0 and 2.0 ppm.
¹³C NMR The carbon atom attached to the sulfur (C-8) is expected to have a chemical shift in the range of 35-45 ppm. The other aliphatic carbons will appear in the range of 20-40 ppm.
IR Spectroscopy A weak absorption band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration. The absence of a broad O-H stretch around 3300 cm⁻¹ will indicate the complete conversion of the starting alcohol.
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) at m/z = 170.32.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents:

    • DEAD and DIAD: These are toxic and potentially explosive. Handle with care and avoid heating.

    • Triphenylphosphine: Can cause skin and eye irritation.

    • Thioacetic Acid and Thiols: These compounds have a strong, unpleasant odor and are toxic. Handle with extreme care to avoid inhalation and skin contact. All glassware and waste should be decontaminated with bleach solution.[9]

    • Pyridine: Is a flammable and toxic liquid.

    • p-Toluenesulfonyl Chloride: Is a corrosive solid.

Conclusion

The conversion of Spiro[4.5]decan-8-ol to Spiro[4.5]decan-8-thiol is a key transformation for the synthesis of novel spirocyclic compounds for drug discovery. The two detailed protocols, the Mitsunobu reaction and the two-step tosylation/substitution sequence, provide reliable and versatile options for researchers. The choice of method will depend on the specific requirements of the synthesis, such as stereochemical considerations and the scale of the reaction. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable the successful synthesis of this valuable spirocyclic thiol intermediate.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Kasukhin, L. F., & Ponomarchuk, M. P. (1993). The Mitsunobu reaction: mechanisms and synthetic applications. Russian Chemical Reviews, 62(6), 535.
  • Dodge, J. A., & Trujillo, J. I. (1996). Recent advances in the Mitsunobu reaction: Modifications and applications.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Mitsunobu Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • Van Haver, D., et al. (2006). Synthesis of spiro[4.5]decane CF-ring analogues of 1 alpha,25-dihydroxyvitamin D3. Organic Letters, 8(19), 4247-4250.
  • MDPI. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(4.5)decan-8-ol. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Mitsunobu thiolation of spiro[4.5]decyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to increase


 character and restrict conformational flexibility, thereby improving metabolic stability and target selectivity. However, functionalizing the secondary alcohols on the cyclohexane ring—particularly with sulfur moieties—presents significant challenges due to steric congestion and the risk of elimination (E2) side reactions.

This guide details a robust protocol for the Mitsunobu thiolation of spiro[4.5]decyl alcohols using thioacetic acid. Unlike standard protocols, this method integrates a modified betaine-preformation strategy to enhance kinetics for hindered substrates and employs a chemoselective precipitation workup to efficiently remove triphenylphosphine oxide (TPPO), the reaction’s most persistent byproduct.

Strategic Analysis: The Challenge of Spiro-Scaffolds

Steric vs. Stereoelectronic Factors

In spiro[4.5]decane systems, the spiro-carbon (C5) exerts significant steric influence on the adjacent cyclohexane ring.

  • The Trajectory Problem: The Mitsunobu reaction follows an

    
     mechanism requiring backside attack. If the hydroxyl group is located at C1, C4, C6, or C10, the bulky spiro-fused cyclopentyl ring can physically block the approach of the nucleophile (thioacetate).
    
  • Conformational Locking: These scaffolds are often rigid. An axial hydroxyl group (subject to 1,3-diaxial strain) is generally more reactive toward activation by phosphine but may suffer from slower nucleophilic displacement. Conversely, an equatorial hydroxyl is easier to activate but yields a sterically crowded axial thioester.

The Reagent Choice: Why Thioacetic Acid?

Direct use of hydrogen sulfide (


) in Mitsunobu reactions is impractical due to toxicity and the formation of symmetrical sulfide dimers (

).
  • Thioacetic Acid (

    
    ):  Acts as a "masked" thiol. It has a 
    
    
    
    of ~3.4, making it acidic enough to protonate the zwitterionic betaine intermediate rapidly.
  • Selectivity: While

    
     is an ambident nucleophile (can attack via S or O), the soft nature of the sulfur atom and the phosphonium intermediate heavily favors S-alkylation , yielding the thioester with clean inversion of configuration.
    

Mechanism & Critical Pathways

The reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the alcohol as a leaving group.

Figure 1: Mechanistic Pathway and Steric Checkpoints

Mitsunobu_Mechanism Reagents Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C (Pre-activation) Activated Alkoxyphosphonium Salt (S-O-PPh3+) Betaine->Activated + Alcohol (Proton Transfer) Alcohol Spiro[4.5]decyl Alcohol (S-OH) Alcohol->Activated TS SN2 Transition State Activated->TS + AcSH Side_E2 Side Reaction: Elimination (Olefin) Activated->Side_E2 Steric Hindrance favors E2 Nu Nucleophile (AcSH) Nu->TS Product Inverted Thioester (R-SAc) + TPPO TS->Product Inversion

Caption: The critical path requires the nucleophile to outcompete the internal elimination pathway, which is accelerated by steric bulk in spiro-systems.

Detailed Protocol: Thiolation of Spiro[4.5]decan-6-ol

Target: Conversion of a secondary spiro-alcohol to its thioacetate invertomer. Scale: 1.0 mmol (adaptable).

Materials & Reagents
ReagentEquiv.RoleNotes
Spiro-Alcohol 1.0SubstrateMust be dry (azeotrope with toluene if needed).
Triphenylphosphine (

)
1.5ActivatorRecrystallize from hexanes if yellow/oxidized.
DIAD 1.5H-AcceptorDiisopropyl azodicarboxylate. More stable than DEAD.
Thioacetic Acid 1.5NucleophileSTENCH WARNING. Handle in fume hood only.
THF (Anhydrous) 0.2 MSolventInhibitor-free.

2.0WorkupFor TPPO precipitation.[1]
Step-by-Step Procedure

Step 1: Betaine Pre-formation (The "Cold Start")

  • Rationale: Mixing

    
     and DIAD first ensures complete formation of the betaine adduct before the hindered alcohol is introduced, preventing non-specific oxidation.
    
  • Flame-dry a 25 mL 2-neck round-bottom flask under

    
     flow.
    
  • Add

    
      (393 mg, 1.5 mmol) and anhydrous THF  (3.0 mL). Cool to 0°C .
    
  • Add DIAD (295 µL, 1.5 mmol) dropwise over 5 minutes. The solution will turn yellow and may form a white precipitate (the betaine). Stir for 15 minutes at 0°C.

Step 2: Substrate Addition

  • Dissolve the Spiro[4.5]decyl alcohol (1.0 mmol) in THF (1.0 mL).

  • Add the alcohol solution via cannula/syringe to the betaine mixture at 0°C.

  • Stir for 10 minutes. This allows the formation of the alkoxyphosphonium salt.

Step 3: Nucleophile Introduction

  • Add Thioacetic acid (107 µL, 1.5 mmol) dropwise.

    • Observation: The yellow color of the betaine typically fades as the acid protonates the intermediate.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

  • Stir for 12–16 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the alcohol and the appearance of the UV-active thioester.

Step 4: Workup & TPPO Removal (


 Protocol) 
  • Rationale: Chromatography of TPPO is difficult.[2] This step precipitates TPPO as a complex, simplifying purification [1].

  • Concentrate the reaction mixture to roughly 1/3 volume on a rotary evaporator.

  • Dilute with Toluene (5 mL).

  • Add anhydrous

    
      (approx. 300 mg).
    
  • Stir vigorously at 50°C for 30 minutes, then cool to room temperature.

  • Filter the resulting slurry through a pad of Celite. The TPPO-

    
     complex remains on the filter.
    
  • Concentrate the filtrate.[1]

Step 5: Final Purification

  • Purify the crude oil via flash column chromatography (SiO2).

  • Eluent: 0-10% EtOAc in Hexanes. (Thioesters are generally lipophilic).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric bulk preventing betaine attack.Switch phosphine to

(more nucleophilic, smaller) or

. Note:

is air-sensitive.
Elimination Product (Olefin) Basicity of betaine > Nucleophilicity.Lower temp to -20°C during addition. Use Thiobenzoic acid (

2.5) for faster protonation.
Retention of Configuration Double inversion or neighboring group participation.Ensure strictly anhydrous conditions. Presence of water hydrolyzes the intermediate.
Low Yield "Azodicarboxylate decomposition."Add DIAD last (inverse addition) if the substrate is acid-sensitive.

Workflow Visualization

Figure 2: Experimental Workflow with TPPO Removal

Workflow Start Start: Dry THF, N2 atm Step1 1. Betaine Formation (PPh3 + DIAD, 0°C) Start->Step1 Step2 2. Activation (Add Spiro-Alcohol) Step1->Step2 Step3 3. Inversion (Add Thioacetic Acid) Step2->Step3 Step4 4. Solvent Swap (THF -> Toluene) Step3->Step4 Reaction Complete Step5 5. TPPO Removal (Add MgCl2, Filter) Step4->Step5 Precipitation End 6. Isolation (Flash Chromatography) Step5->End Filtrate

Caption: The solvent swap to Toluene in Step 4 is critical for the efficiency of the MgCl2 precipitation method.

Safety & Waste Management

  • Thioacetic Acid: Extreme stench. All glassware must be soaked in a bleach bath (

    
    ) immediately after use to oxidize residual thiols before removal from the hood.
    
  • DIAD: Shock sensitive in pure form; potentially carcinogenic.

  • Triphenylphosphine: Toxic to aquatic life. Dispose of solid waste (TPPO complex) in hazardous solid waste containers.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5][6] Synthesis, 1981(1), 1-28. Link

  • Volante, R. P. (1981). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Tetrahedron Letters, 22(33), 3119-3122. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][7][8] Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link

Sources

Application Note: Engineering Sterically Tuned ADCs with Spiro[4.5]decane-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the development of next-generation Antibody-Drug Conjugates (ADCs). It addresses the specific challenge of linker instability and proposes a novel solution using the rigid scaffold of Spiro[4.5]decane-8-thiol .

Executive Summary

The clinical success of Antibody-Drug Conjugates (ADCs) hinges on the "Linker Paradox": the linkage must be stable enough to prevent premature payload release in systemic circulation (off-target toxicity) yet labile enough to release the cytotoxin efficiently upon internalization (efficacy).

Conventional aliphatic disulfide linkers often suffer from rapid exchange with serum albumin thiols. This guide details a protocol for utilizing Spiro[4.5]decane-8-thiol as a rigid, sterically hindered linker scaffold . By exploiting the conformational restriction of the spiro[4.5]decane core, researchers can engineer "Sterically Tuned" disulfide bridges that resist serum reduction while maintaining sensitivity to intracellular glutathione (GSH).

Scientific Rationale: The "Spiro" Advantage

The Stability Problem

Standard linear linkers (e.g., SPP, SPDB) rely on methyl groups to provide steric hindrance around the disulfide bond. However, these flexible chains can adopt conformations that expose the disulfide to serum thiols, leading to premature drug loss.

The Spiro Solution

Spiro[4.5]decane-8-thiol introduces a spirocyclic quaternary carbon that locks the molecule into a rigid conformation. When used as the thiol component of a disulfide linker:

  • Conformational Locking: The rigid ring system prevents the disulfide bond from rotating into accessible conformations for albumin attack.

  • Tunable Hydrophilicity: The cycloaliphatic structure offers a better lipophilicity profile (

    
    ) compared to aromatic linkers, reducing the risk of ADC aggregation.
    
  • Defined Geometry: The orthogonality of the two rings creates a predictable "shield" around the sulfur atom.

Mechanism of Action

The following diagram illustrates the steric shielding mechanism provided by the spiro-linker compared to a linear linker.

SpiroMechanism cluster_linear Conventional Linear Linker cluster_spiro Spiro[4.5]decane Rigid Linker L_mAb mAb L_S1 S L_mAb->L_S1 L_S2 S L_S1->L_S2 L_Drug Payload L_S2->L_Drug L_Serum Serum Thiol L_Serum->L_S1 High Access (Premature Cleavage) S_mAb mAb S_S1 S S_mAb->S_S1 S_S2 S S_S1->S_S2 S_Ring Spiro Shield S_S2->S_Ring S_Drug Payload S_Ring->S_Drug S_Serum Serum Thiol S_Serum->S_S1 Blocked by Steric Bulk

Figure 1: Comparative mechanism of serum stability. The Spiro Shield prevents nucleophilic attack by serum thiols (e.g., Albumin-Cys34) while allowing cleavage by high-concentration intracellular GSH.

Experimental Protocol

Note: Spiro[4.5]decane-8-thiol (CAS 1602816-79-4) is a monofunctional building block. This protocol assumes the user has functionalized the scaffold (e.g., at the C2 or C3 position via C-H activation or using a pre-functionalized derivative) to attach the cytotoxic payload, creating a Drug-Spiro-Thiol intermediate.

Materials Required[1][2]
  • Antibody: IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS.

  • Linker-Payload: Drug-Spiro[4.5]decane-8-thiol (Pre-synthesized).

  • Activation Reagent: DTNB (Ellman’s Reagent) or 2-aldrithiol.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1]

  • Solvents: DMA (Dimethylacetamide), anhydrous.

  • Purification: Sephadex G-25, Hydrophobic Interaction Chromatography (HIC) column.

Workflow Diagram

ADC_Workflow Start Start: Purified mAb Red Step 1: Partial Reduction (TCEP, 2.5 eq) Start->Red Expose Cysteines Act Step 2: Activation (DTNB/2-Aldrithiol) Red->Act Create Leaving Group Inter Intermediate: mAb-TNB (Activated Disulfide) Act->Inter Conj Step 3: Conjugation (Add Drug-Spiro-Thiol) Inter->Conj Disulfide Exchange (Thiol-Disulfide) Purify Step 4: Purification (TFF / SEC) Conj->Purify Remove Free Drug QC QC: DAR & Stability Analysis Purify->QC

Figure 2: Step-by-step conjugation workflow utilizing the activated disulfide strategy for spiro-linker attachment.

Detailed Procedure
Phase A: Antibody Activation (Generating the "Acceptor")
  • Reduction: Dilute mAb to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.[2] Add 2.5 molar equivalents of TCEP. Incubate at 37°C for 1 hour to reduce interchain disulfides.

  • Activation: Immediately add 20 molar equivalents of DTNB (dissolved in DMSO) to the reduced mAb. Incubate for 30 mins at RT.

    • Why? This caps the free cysteines with TNB (5-thio-2-nitrobenzoic acid), creating a highly reactive mixed disulfide (mAb-S-S-TNB).

  • Desalting: Remove excess DTNB/TCEP using a Sephadex G-25 column equilibrated in PBS. Monitor absorbance at 280 nm (mAb) and 412 nm (TNB release check).

Phase B: Conjugation (The "Spiro Exchange")
  • Preparation: Dissolve the Drug-Spiro-Thiol construct in DMA to a concentration of 10 mM.[2]

  • Reaction: Add the Drug-Spiro-Thiol solution to the activated mAb-TNB (from Phase A) at a ratio of 1.5 equivalents per reactive cysteine (approx. 6-8 eq per mAb).

    • Solvent Note: Keep final organic solvent concentration <10% (v/v) to prevent mAb precipitation.

  • Incubation: Incubate at 25°C for 4 hours with gentle rocking.

    • Observation: The reaction releases the TNB anion, which is yellow. The intensity of the yellow color correlates with the extent of conjugation.

  • Quenching: Add 20 equivalents of Cysteine to quench unreacted sites (optional, but good practice).

Phase C: Purification
  • Tangential Flow Filtration (TFF): Diafilter the reaction mixture against PBS (pH 7.4) or Histidine buffer (pH 6.0) to remove free drug and solvents.

  • Polishing: Apply to a Size Exclusion Chromatography (SEC) column if aggregates are detected.

Analytical Validation & QC

To validate the integration of the Spiro[4.5]decane linker, the following assays are mandatory.

Drug-to-Antibody Ratio (DAR) Determination

Use Hydrophobic Interaction Chromatography (HIC). The spiro-linker is more hydrophobic than a native cysteine but less hydrophobic than aromatic linkers.

  • Expected Profile: Distinct peaks for DAR 0, 2, 4, 6, 8.

  • Calculation:

    
    
    
Serum Stability Assay (The Critical Test)

This assay proves the efficacy of the spiro-shield.

  • Incubation: Incubate the Spiro-ADC in human plasma at 37°C for 7 days.

  • Sampling: Take aliquots at T=0, 24h, 72h, 168h.

  • Analysis: Capture ADC on Protein A beads, wash, and release payload (via DTT reduction) followed by LC-MS.

  • Benchmark: Compare payload retention against a standard SPP-linked ADC (linear hindered disulfide).

    • Success Criteria: Spiro-ADC should show >85% payload retention at Day 7, whereas SPP typically shows ~60-70%.

Data Summary Table[1]
ParameterSpiro-ADC (Target)Conventional ADC (SPP)Method
Conjugation Efficiency > 90%> 95%UV-Vis (TNB release)
Aggregation < 2%< 5%SEC-HPLC
Serum Stability (Day 7) High (>85%) Moderate (60-70%)LC-MS / ELISA
GSH Release (

)
< 30 mins< 15 minsIn vitro GSH assay

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield Steric hindrance of the Spiro ring slows reaction kinetics.Increase reaction time to 12h or temperature to 30°C. Increase drug excess to 10 eq.
Precipitation Hydrophobicity of the Drug-Spiro complex.Add propylene glycol (up to 20%) or use a sulfonate-functionalized spiro derivative.
Rapid Serum Loss "Spiro" ring orientation is incorrect (not shielding Sulfur).Verify the isomer of the spiro[4.5]decane used. The thiol must be axial or sterically crowded.

References

  • Spiro[4.5]decane-8-thiol Product Data. BLD Pharm.[3][4]

  • Thiol-Based Conjugation Methods for ADC. BOC Sciences.

  • Linker Design for Antibody-Drug Conjugates. SpiroChem.

  • Recent Advances in Linker Chemistry. Acta Pharmaceutica Sinica B (via NIH).

  • ADC Conjugation by DTT Reduction. BroadPharm Protocols.

Sources

Spiro[4.5]decane-8-thiol in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spiro[4.5]decane-8-thiol in Fragment-Based Drug Design (FBDD)

Executive Summary

The shift in Fragment-Based Drug Design (FBDD) from "flat" aromatic systems to three-dimensional (3D) scaffolds has established spirocycles as critical tools for exploring novel chemical space.[1] Spiro[4.5]decane-8-thiol represents a premier class of "3D-rich" fragments designed for Tethering (disulfide trapping) methodologies.[1]

Unlike traditional planar fragments, the spiro[4.5]decane core offers high fraction sp³ (Fsp³) character, improving solubility and providing unique exit vectors for ligand growth. The C8-thiol moiety acts as a reversible covalent "warhead," allowing the fragment to probe dynamic protein pockets via disulfide exchange with surface cysteine residues.[1] This guide details the application of Spiro[4.5]decane-8-thiol in identifying cryptic binding sites and optimizing lead compounds.[1]

Chemical Profile & Rationale

The "Escape from Flatland"

Traditional fragment libraries are dominated by sp²-rich aromatics (e.g., biaryls), which often suffer from poor solubility and non-specific hydrophobic binding.[1] The spiro[4.5]decane scaffold introduces structural complexity without increasing molecular weight significantly.[1]

PropertyTraditional Aromatic FragmentSpiro[4.5]decane-8-thiolImpact on Drug Design
Dimensionality Planar (2D)Spherical/3DAccesses distinct binding pockets; higher specificity.[1][2]
Fsp³ Score < 0.3~0.9Improved aqueous solubility; better metabolic stability.[1]
Vectors Linear/PlanarOrthogonalAllows growth in unique directions (exit vectors).
Mechanism Non-covalent (Weak affinity)Covalent (Disulfide Tether)Detects weak binders via thermodynamic trapping.
The Thiol Warhead (Tethering)

The 8-thiol group is not the final drug pharmacophore but a screening tool.[1] It reacts with a specific cysteine on the target protein (native or engineered) to form a mixed disulfide. This reaction is thermodynamically driven: if the spiro-fragment binds favorably to a nearby pocket, the local concentration increases, stabilizing the disulfide bond (The "Tethering" Effect).[1]

Experimental Workflow: The Tethering Screen

This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift associated with the formation of the Protein-Fragment disulfide complex.[1]

Workflow Diagram

TetheringWorkflow Target Target Protein (Cys-Mutant) Equilibrium Disulfide Exchange (Reducing Agent) Target->Equilibrium 5-10 µM Library Spiro-Thiol Library Library->Equilibrium 200 µM (Excess) Detection LC-MS Screening (Deconvolution) Equilibrium->Detection Incubate 1-4h Hit Hit Validation (X-ray/SPR) Detection->Hit % Bound > 30% Hit->Library SAR Expansion

Figure 1: Schematic of the Tethering workflow using Spiro[4.5]decane-8-thiol fragments.[1] The process relies on the thermodynamic stabilization of the disulfide bond by non-covalent interactions.

Detailed Protocol

Phase 1: Library Preparation

Objective: Prepare a stock of Spiro[4.5]decane-8-thiol fragments free of homodimers.[1]

  • Solubilization: Dissolve Spiro[4.5]decane-8-thiol analogues in 100% DMSO to a concentration of 100 mM.

  • Storage: Store plates at -80°C under argon to prevent oxidation to disulfides.

  • Quality Control: Before screening, analyze a random sampling via LC-MS. If homodimers (Fragment-S-S-Fragment) exceed 10%, reduce with TCEP (Tris(2-carboxyethyl)phosphine) followed by purification, or use in situ reduction during the screen.[1]

Phase 2: Target Engineering (The "Cysteine Scan")

Objective: Introduce a reactive cysteine near the binding site of interest.

  • Mutagenesis: Use site-directed mutagenesis to replace residues (Ser, Ala, Val) near the suspected binding pocket with Cysteine.[1]

    • Note: Ensure the native protein does not have reactive surface cysteines.[1] Mutate native surface Cys to Ser if necessary ("Cys-lite" mutant).[1]

  • Expression: Express and purify the protein. Verify structural integrity via CD spectroscopy or thermal shift assay (TSA).

Phase 3: The Screening Reaction

Objective: Identify fragments that stabilize the disulfide bond.

  • Reaction Mix: Prepare the following mixture in a 384-well plate:

    • Protein: 5 µM (Final concentration)

    • Fragment (Spiro-thiol): 200 µM (40-fold excess)[1]

    • Reducing Agent: 2-Mercaptoethanol (β-ME) at 250 µM.[1]

    • Buffer: pH 7.4 (HEPES or Tris), 150 mM NaCl.

  • The "Redox Knob": The concentration of β-ME sets the stringency.[1]

    • Low β-ME (100 µM): Permissive (detects weaker binders).

    • High β-ME (1-5 mM): Stringent (detects only tight binders).

  • Incubation: Seal plate and incubate at Room Temperature for 2 hours.

Phase 4: LC-MS Detection

Objective: Quantify the % Occupancy of the protein.[1]

  • Injection: Inject 10 µL of the reaction mix onto a C4 reverse-phase HPLC column.

  • Elution: Run a rapid gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2 minutes.

  • Deconvolution: Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).[1]

  • Calculation:

    
    [3]
    
  • Hit Criteria: A fragment is considered a "Hit" if % Bound > 30% under stringent reducing conditions.

Case Study Simulation: GPCR Allosteric Pocket

Hypothetical data based on standard Tethering campaigns (e.g., Erlanson et al.).

Target: Class A GPCR (engineered Cys in the intracellular loop). Fragment: Spiro[4.5]decane-8-thiol library (50 variants).

Compound IDR-Group (C8 position)β-ME (mM)% Bound (MS)Interpretation
Spiro-001 -H (Unsubstituted)0.55%Non-binder
Spiro-012 -Phenyl0.512%Weak binder
Spiro-045 -3-Pyridyl0.585% Strong Hit
Spiro-045 -3-Pyridyl2.0 60% Validated Hit

Analysis: Spiro-045 maintained high occupancy even at 2.0 mM β-ME, indicating a specific non-covalent interaction driven by the 3-pyridyl group and the shape complementarity of the spiro-scaffold.[1] The spiro[4.5]decane core likely filled a hydrophobic sub-pocket that planar fragments could not access.

Mechanism of Action: The Thermodynamic Cycle

The success of Spiro[4.5]decane-8-thiol relies on the linkage between binding affinity (


) and disulfide stability (

).[1]

ThermodynamicCycle State1 Protein-SH + Fragment-S-S-R State2 Protein-S-S-Fragment + R-SH State1->State2 Disulfide Exchange Binding Non-Covalent Affinity (Spiro Core Interaction) State2->Binding Stabilizes

Figure 2: The Tethering equilibrium. The formation of the disulfide bond (State 2) is favored if the Spiro fragment binds non-covalently to the protein surface.

References

  • Erlanson, D. A., et al. (2004).[4] "Tethering: Fragment-Based Drug Discovery."[1][4] Annual Review of Biophysics and Biomolecular Structure, 33, 199-223.[1][4] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Zheng, Y., & Tice, C. M. (2016). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 26(11), 2627-2632.[1] Link

  • SpiroChem AG. "Spirocyclic Scaffolds and Fragment Libraries."[1] SpiroChem Technology Platform.[1][2] Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Spiro[4.5]decane-8-thiol Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-THIOL-OX-001 Subject: Prevention of Oxidative Dimerization in Spiro[4.5]decane-8-thiol Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Instability

Spiro[4.5]decane-8-thiol is a secondary thiol located on the cyclohexane ring of a spirocyclic scaffold. While the spiro[4.5] system provides some steric bulk, the sulfur atom at the C8 position remains vulnerable to oxidative coupling.

The primary failure mode is the formation of the disulfide dimer (


). This reaction is not spontaneous in pure form but is catalyzed by three factors commonly found in laboratory environments:
  • Deprotonation: The thiolate anion (

    
    ) is the reactive species. Higher pH accelerates oxidation.
    
  • Dissolved Oxygen: Acts as the electron acceptor.

  • Trace Metals: Ions like

    
     and 
    
    
    
    act as catalysts, bridging the electron transfer between the thiol and oxygen.

This guide provides a self-validating workflow to eliminate these variables.

Oxidation Mechanism & Intervention Points

The following diagram illustrates the oxidative pathway and the specific chemical interventions required to halt it.

ThiolOxidation Thiol Spiro-SH (Active Thiol) Thiolate Spiro-S⁻ (Reactive Thiolate) Thiol->Thiolate Deprotonation Thiolate->Thiol Protonation Radical Spiro-S• (Thiyl Radical) Thiolate->Radical e⁻ Transfer Disulfide Spiro-S-S-Spiro (Inactive Disulfide) Radical->Disulfide Dimerization Base High pH / Bases Base->Thiol Promotes Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Thiolate Catalyzes Oxygen Dissolved O₂ Oxygen->Radical Accepts e⁻ Acid Inhibitor: Low pH (Keep Protonated) Acid->Base EDTA Inhibitor: EDTA (Chelates Metals) EDTA->Metals Argon Inhibitor: Argon/N₂ (Removes O₂) Argon->Oxygen

Figure 1: Mechanistic pathway of thiol oxidation showing critical control points (pH, Chelation, Atmosphere) to prevent disulfide formation.

Troubleshooting & FAQs

Module A: Storage & Physical State

Q: My Spiro[4.5]decane-8-thiol was a clear oil/low-melting solid, but now it contains white precipitate. Is it contaminated? A: The white precipitate is likely the disulfide dimer . Thiols in the spiro[4.5]decane class are often oils or low-melting solids due to their lipophilicity. The disulfide form, being symmetrical and non-polar, typically crystallizes out of the matrix.

  • Verification: Run a TLC or LC-MS. The disulfide will show a mass of

    
    .
    
  • Solution: If the amount is small, filter the precipitate. If significant, proceed to the Rescue Protocol (Section 4).

Q: Can I store the thiol in DMSO? A: NO. DMSO (Dimethyl sulfoxide) acts as a mild oxidant toward thiols, facilitating disulfide formation even under inert gas [1].

  • Correct Protocol: Store neat (undiluted) at -20°C or -80°C under Argon. If solution storage is mandatory, use degassed acetonitrile or methanol with 1 mM EDTA.

Module B: Reaction Optimization

Q: I am using the thiol in a nucleophilic substitution, but yields are low. How do I degas effectively? A: Sparging (bubbling gas) is insufficient for sensitive thiols. You must use the Freeze-Pump-Thaw (FPT) method to remove dissolved oxygen from the solvent lattice.[1]

Protocol: Freeze-Pump-Thaw Cycle

  • Setup: Place solvent in a Schlenk flask (fill max 50%). Connect to a high-vacuum manifold.[2]

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solvent is solid.
    
  • Pump: Open to vacuum (5–10 min). This removes gas from the headspace.[1]

  • Thaw: Close vacuum. Remove from

    
     and thaw in a tepid water bath. Crucial: Gas bubbles will evolve as the solvent lattice releases trapped 
    
    
    
    .
  • Repeat: Perform 3 cycles total. Backfill with Argon [2].[2]

Q: Does the buffer composition matter? A: Yes. Trace metals in standard buffers catalyze oxidation rapidly.

  • Recommendation: Add EDTA (Ethylenediaminetetraacetic acid) at 1–5 mM to all aqueous buffers. EDTA chelates redox-active metals (

    
    , 
    
    
    
    ), effectively "blinding" the catalyst required for auto-oxidation [3].

Rescue Protocol: Reversing Oxidation

If your spiro-thiol has oxidized, you can reduce the disulfide bond back to the free thiol.[3] Choose the reagent based on your downstream application.

Reducing Agent Selection Guide
FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)

-Mercaptoethanol (BME)
Stability High (Resistance to air oxidation)Low (Oxidizes rapidly in air)Low (Volatile)
Reversibility Irreversible (Thermodynamic drive)Reversible (Equilibrium based)Reversible
pH Range Effective pH 1.5 – 8.5Effective pH > 7.0Effective pH > 7.0
Odor OdorlessStrong "rotten egg" smellStrong stench
Removal Often not required (compatible with maleimides)Must be removed (interferes with conjugation)Must be removed
Recommendation Primary Choice for Spiro-thiolsSecondary ChoiceNot Recommended

Protocol: TCEP Reduction of Spiro-Disulfide

  • Dissolve the oxidized mixture in a 1:1 mixture of Water/Acetonitrile (or Methanol).

  • Add 1.2 equivalents of TCEP·HCl relative to the disulfide content.

  • Adjust pH to ~4–6 (TCEP is acidic; spiro-thiols are stable at slightly acidic pH).

  • Stir for 30–60 minutes at Room Temperature.

  • Purification: Extract the spiro-thiol into an organic solvent (e.g., DCM or Ethyl Acetate). TCEP and its oxide remain in the aqueous phase [4].

Troubleshooting Logic Flow

Use this decision tree to determine the correct course of action for your experiment.

Troubleshooting Start Start: Thiol Status Check State What is the physical state? Start->State Solid Unexpected Solid/Precipitate State->Solid Precipitate Liquid Clear Liquid/Oil State->Liquid Clear Analyze Run LC-MS / NMR Solid->Analyze Liquid->Analyze Result Is Disulfide Present? Analyze->Result YesDisulfide YES: Oxidation Occurred Result->YesDisulfide Peak at 2M-2 NoDisulfide NO: Purity OK Result->NoDisulfide Peak at M Action1 Perform TCEP Reduction (See Section 4) YesDisulfide->Action1 Action2 Store under Argon at -20°C Avoid DMSO NoDisulfide->Action2

Figure 2: Decision tree for diagnosing and treating oxidized thiol samples.

References

  • Tam, J. P., et al. (1991). "Disulfide bond formation in strong acid." Journal of the American Chemical Society, 113(17), 6657-6662.
  • University of Washington. (n.d.). "Freeze-Pump-Thaw Degassing of Liquids." Department of Chemistry Protocols. Link

  • Getz, E. B., et al. (1999).[4] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80. Link

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650. Link

Sources

Technical Support Center: Enhancing the Solubility of Hydrophobic Spiro-Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of hydrophobic spiro-thiol compounds. As researchers and drug development professionals, you are likely aware that the unique structural characteristics of these molecules, while often crucial for their therapeutic activity, can present significant hurdles in formulation and delivery. This guide is designed to provide you with practical, evidence-based strategies and troubleshooting advice to overcome these solubility issues, ensuring the successful progression of your research and development endeavors.

Understanding the Challenge: The Nature of Hydrophobic Spiro-Thiols

Hydrophobic spiro-thiols are a class of compounds characterized by a spirocyclic core and one or more thiol (-SH) groups. The spirocyclic nature contributes to a rigid, three-dimensional structure that can limit interactions with water molecules, leading to poor aqueous solubility. The thiol group, while potentially ionizable, is often not sufficient to counteract the hydrophobicity of the larger carbon scaffold. This inherent low solubility can lead to poor absorption, low bioavailability, and difficulties in developing both oral and parenteral formulations.[1][2][3] Approximately 40% of new chemical entities (NCEs) are poorly soluble in water, making this a significant challenge in drug development.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and formulation of hydrophobic spiro-thiols.

Q1: My spiro-thiol compound is practically insoluble in aqueous buffers. Where do I start?

A1: Initial Solubility Profiling and Strategy Selection

Before attempting any advanced solubilization techniques, a thorough understanding of your compound's baseline solubility is critical. This initial profiling will guide your formulation strategy.

Causality Behind Experimental Choices: The goal of initial solubility profiling is to determine the intrinsic solubility and any pH-dependent effects. This data provides a foundation for selecting the most appropriate solubility enhancement technique. For instance, if a compound shows increased solubility at a specific pH, pH modification strategies would be a logical starting point.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility Assessment:

    • Prepare a high-concentration stock solution of your spiro-thiol in an organic solvent like dimethyl sulfoxide (DMSO).

    • Add small aliquots of this stock solution to a series of aqueous buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).

    • Observe for precipitation and measure the concentration of the dissolved compound at various time points. This method provides a rapid assessment of solubility under non-equilibrium conditions.[4]

  • Thermodynamic Solubility Assessment:

    • Add an excess amount of the solid spiro-thiol compound to a series of aqueous buffers.

    • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solids and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV. This method determines the true equilibrium solubility.[4]

Data Presentation: Solubility Profile of a Model Spiro-Thiol

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
2.05.21.8
5.08.13.5
7.415.76.2
9.045.322.1

Interpretation and Next Steps: The data above suggests that the model spiro-thiol has pH-dependent solubility, with higher solubility in more alkaline conditions. This is likely due to the ionization of the thiol group. Based on this, initial strategies should focus on pH modification.

Q2: I've tried simple pH adjustment, but the solubility is still too low for my desired formulation concentration. What's the next logical step?

A2: Employing Co-solvents and Surfactants

When pH modification alone is insufficient, the use of co-solvents and surfactants are common and effective next steps to enhance the solubility of hydrophobic compounds.[2][5][6][7][8][9]

Causality Behind Experimental Choices:

  • Co-solvents: These are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.[5][10][11]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. Hydrophobic drugs can partition into the hydrophobic core of these micelles, effectively increasing their apparent solubility.[6][7][8][9][11]

Experimental Workflow: Screening Co-solvents and Surfactants

Caption: Workflow for screening co-solvents and surfactants.

Data Presentation: Efficacy of Different Solubilizing Agents

Excipient (at 10% w/v)Solubility Enhancement Factor (vs. aqueous buffer at pH 7.4)
Propylene Glycol8
PEG 40015
Ethanol12
Polysorbate 8035
Cremophor EL42

Interpretation and Next Steps: Surfactants, particularly Cremophor EL, demonstrate a significantly higher capacity to solubilize the spiro-thiol compared to co-solvents. The next step would be to optimize the concentration of Cremophor EL to achieve the target drug concentration while minimizing potential toxicity.

Q3: My spiro-thiol is intended for oral delivery, and I'm concerned about the amount of surfactant needed. Are there alternative approaches for solid dosage forms?

A3: Solid Dispersions and Complexation

For oral formulations, solid dispersions and complexation with cyclodextrins are powerful techniques to improve the dissolution and bioavailability of poorly soluble drugs.[7][12][13][14][15]

Causality Behind Experimental Choices:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[12][13][14][15] This can lead to the drug being in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility and a faster dissolution rate.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18][19] The hydrophobic spiro-thiol can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic cavity, thereby increasing its apparent water solubility.[16][17][18][19]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve both the spiro-thiol and a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, Kollidon® VA64) in a common volatile solvent (e.g., methanol, ethanol).[20]

  • Evaporate the solvent under reduced pressure to obtain a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Grind and sieve the resulting solid dispersion to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Logical Relationship: Decision Tree for Formulation Strategy

G A Start: Hydrophobic Spiro-Thiol B Desired Route of Administration? A->B C Parenteral B->C Parenteral D Oral B->D Oral E Initial Solubility Sufficient? C->E L Solid Dosage Form? D->L F Yes E->F G No E->G H Proceed with Simple Formulation F->H I pH Modification G->I J Co-solvents / Surfactants I->J K Self-Emulsifying Drug Delivery Systems (SEDDS) J->K M Yes L->M N No (Liquid/Semi-solid) L->N O Solid Dispersions M->O P Cyclodextrin Complexation M->P Q Micronization / Nanonization M->Q R Proceed with Liquid Formulation (pH, Co-solvents, Surfactants) N->R

Caption: Decision tree for selecting a suitable formulation strategy.

Q4: I am considering a lipid-based formulation. What are the key considerations for a spiro-thiol compound?

A4: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium under gentle agitation.[21][22] For highly lipophilic spiro-thiols, SEDDS can significantly enhance oral absorption.[21][22][23][24]

Causality Behind Experimental Choices: The lipid components of SEDDS can dissolve the hydrophobic drug, and upon emulsification in the gastrointestinal tract, the drug is presented in a solubilized form with a large surface area, which facilitates absorption.[21][22]

Key Formulation Components for SEDDS:

  • Oils: Act as a solvent for the hydrophobic drug (e.g., Capryol 90, Labrafil M 1944 CS).

  • Surfactants: Promote the emulsification process (e.g., Cremophor EL, Tween 80).[25]

  • Co-solvents/Co-surfactants: Enhance the spontaneity of emulsification and can increase the drug loading capacity (e.g., Transcutol HP, Plurol Oleique CC 497).[21]

The selection and ratio of these components are critical and require careful optimization through the construction of ternary phase diagrams.

Additional Strategies for Solubility Enhancement

Beyond the primary methods discussed, several other techniques can be employed to improve the solubility of hydrophobic spiro-thiols:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a higher dissolution rate.[3][26][27][28]

  • Hydrotropy: This involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[2][29]

  • Amorphous Solid Dispersions (ASDs): As mentioned earlier, maintaining the drug in an amorphous state can significantly enhance solubility.[30][31]

Analytical Techniques for Solubility Characterization

Accurate assessment of solubility is crucial for successful formulation development.[32] Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the concentration of dissolved drug in a saturated solution.[33]

  • UV-Vis Spectroscopy: A rapid method for concentration determination, but can be limited by low sensitivity and interference from impurities.[33]

  • Nephelometry: Measures scattered light to detect suspended particles, providing a sensitive way to determine the point of precipitation in kinetic solubility studies.[32]

  • Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD): Used to characterize the physical state (crystalline vs. amorphous) of the drug in solid dispersions.

References

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Semantic Scholar. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). PharmaTutor. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Ashland. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). NIH. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). NIH. [Link]

  • Self-Emulsifying Drug Delivery Systems. (2004). Pharmaceutical Technology. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2013). Journal of Advanced Pharmacy Education and Research. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). NIH. [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (2024). MDPI. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). NIH. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). NIH. [Link]

  • Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. (2018). NIH. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2017). The Journal of Physical Chemistry B. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2011). Journal of Advanced Pharmacy Education and Research. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2023). MDPI. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2019). Drug Development & Delivery. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2018). Touro Scholar. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). NIH. [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021). ResearchGate. [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. DergiPark. [Link]

  • Special Issue : Cyclodextrins in Drug Formulation and Delivery. (2018). MDPI. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2024). JETIR. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. [Link]

  • Self-emulsifying Drug Delivery System (SEEDS). Creative Biolabs. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). ResearchGate. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2024). JoVE. [Link]

Sources

Technical Support Center: Spiro[4.5]decane-8-thiol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview[1]

Spiro[4.5]decane-8-thiol is a bicyclic scaffold often utilized in medicinal chemistry to introduce conformational rigidity and lipophilicity without aromaticity. The spiro-fusion at C5 creates a unique steric environment that can complicate substitution reactions at the distal C8 position.

This guide addresses the primary bottleneck in its synthesis: the efficient conversion of spiro[4.5]decan-8-one to the thiol moiety while minimizing elimination byproducts (alkenes) and disulfide dimerization.

Preferred Route: Indirect thiolation via a sulfonate intermediate and thioacetate displacement. This method offers higher stereocontrol and yield compared to direct thionation (Lawesson’s reagent) or reductive thiolation.

Core Synthesis Workflow

The following flowchart outlines the optimized pathway. We recommend the Thioacetate Displacement Route (Route A) for maximum yield.

SpiroSynthesis Ketone Spiro[4.5]decan-8-one (Starting Material) Alcohol Intermediate A: Spiro[4.5]decan-8-ol Ketone->Alcohol NaBH4, MeOH (Reduction) Mesylate Intermediate B: Mesylate/Tosylate Alcohol->Mesylate MsCl, Et3N (Activation) Thioester Intermediate C: Spiro-8-thioacetate Mesylate->Thioester KSAc, DMF, 60°C (SN2 Displacement) Alkene Side Product: Spiro[4.5]dec-7-ene (Elimination) Mesylate->Alkene High Temp / Strong Base Thiol Target Product: Spiro[4.5]decane-8-thiol Thioester->Thiol NaOMe, MeOH (Hydrolysis) Disulfide Side Product: Disulfide Dimer (Oxidation) Thiol->Disulfide O2 Exposure

Figure 1: Optimized synthetic workflow for spiro[4.5]decane-8-thiol showing critical intermediates and potential failure points.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by users.

Issue 1: Low Yield in the Substitution Step (Mesylate Thioacetate)

User Observation: "I am seeing significant formation of the alkene (elimination product) instead of the thioester."

Root Cause: The secondary mesylate at position 8 is prone to E2 elimination, especially because the spiro ring system can impose conformational constraints that favor anti-periplanar elimination protons. Scientific Solution:

  • Switch Nucleophile: Use Potassium Thioacetate (KSAc) instead of Sodium Hydrosulfide (NaSH). KSAc is a softer, less basic nucleophile, favoring

    
     substitution over elimination.
    
  • Solvent Optimization: Switch from Acetone to DMF or DMSO . These polar aprotic solvents solvate the cation (

    
    ), leaving the thioacetate anion "naked" and more nucleophilic, thereby increasing the rate of substitution relative to elimination.
    
  • Temperature Control: Do not exceed 60°C. Higher temperatures exponentially favor elimination.

Optimization Table: Nucleophile Efficiency

ReagentSolventTemp (°C)Yield (Thioester)Elimination %Recommendation
NaSHEthanol8035%55%Avoid (Too basic)
KSAcAcetoneReflux65%25%Acceptable
KSAc DMF 50-60 88% <5% Recommended
Issue 2: Controlling Stereochemistry (Cis vs. Trans)

User Observation: "I need the cis-isomer, but I am getting a mixture."

Mechanistic Insight:

  • Step 1 (Reduction): Reduction of the ketone with NaBH4 typically yields the thermodynamic product (equatorial alcohol) as the major isomer. In spiro[4.5]decane, the equatorial position is less sterically hindered.

  • Step 3 (Displacement): The

    
     reaction with thioacetate proceeds with Walden Inversion .
    
    • Equatorial Alcohol

      
      Equatorial Mesylate 
      
      
      
      Axial Thiol.
    • Axial Alcohol

      
      Axial Mesylate 
      
      
      
      Equatorial Thiol.

Protocol Adjustment:

  • To obtain the Axial Thiol : Maximize the equatorial alcohol in Step 1 (use NaBH4 at -78°C or L-Selectride for higher selectivity).

  • To obtain the Equatorial Thiol : You must start with the axial alcohol (difficult to access directly) or use a "double inversion" strategy (e.g., Mitsunobu with a carboxylate first, then hydrolyze and mesylate again), or use the Mitsunobu reaction directly with Thioacetic acid , which also inverts.

Issue 3: Disulfide Dimer Formation

User Observation: "My product solidifies or shows double molecular weight by MS after workup."

Root Cause: Thiols are easily oxidized to disulfides by atmospheric oxygen, especially in basic media (during hydrolysis of the thioacetate). Corrective Action:

  • Degassing: Sparge all solvents (MeOH, water) with Argon/Nitrogen for 15 mins before the hydrolysis step.

  • Reducing Workup: Add Tributylphosphine (

    
    )  or DTT (Dithiothreitol)  during the workup to reduce any formed disulfides back to the free thiol.
    
  • Storage: Store the final thiol under inert gas at -20°C.

Detailed Optimized Protocol

Reference Scale: 10 mmol (Starting from Spiro[4.5]decan-8-one).

Step 1: Reduction to Alcohol
  • Dissolve spiro[4.5]decan-8-one (1.52 g, 10 mmol) in MeOH (20 mL) . Cool to 0°C.

  • Add NaBH4 (0.57 g, 15 mmol) portion-wise over 10 min.

  • Stir at 0°C for 1 h, then warm to RT. Monitor by TLC (EtOAc/Hex 1:4).

  • Quench with sat.

    
    , extract with DCM.
    
  • Checkpoint: Expect >95% yield of spiro[4.5]decan-8-ol.[1]

Step 2: Activation (Mesylation)
  • Dissolve the alcohol in dry DCM (30 mL) . Add Et3N (2.1 mL, 15 mmol) . Cool to 0°C.

  • Dropwise add Methanesulfonyl chloride (MsCl, 0.93 mL, 12 mmol) .

  • Stir 2 h at 0°C. Do not warm significantly to prevent elimination.

  • Wash with cold 1N HCl, then

    
    . Dry over 
    
    
    
    .
  • Note: Use immediately in the next step. Mesylates can degrade.

Step 3: Thioacetate Displacement (The Critical Step)
  • Dissolve the crude mesylate in anhydrous DMF (15 mL) .

  • Add Potassium Thioacetate (KSAc, 1.71 g, 15 mmol) .

  • Heat to 55°C under

    
     atmosphere for 4–6 hours.
    
    • Warning: If temp > 65°C, elimination increases.

  • Dilute with water, extract with

    
     (Ether extracts less DMF than EtOAc).
    
  • Checkpoint: Product is S-spiro[4.5]dec-8-yl ethanethioate .

Step 4: Hydrolysis to Thiol
  • Dissolve thioester in degassed MeOH (20 mL) .

  • Add NaOMe (25% in MeOH, 2.2 mL) or solid NaOH (1.1 eq) under Argon flow.

  • Stir at RT for 30 min.

  • Quench: Acidify carefully with degassed 1N HCl to pH ~4.

  • Extract with DCM.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Thiols often streak on silica; add 1% acetic acid to the eluent.

References

  • General Synthesis of Spiro[4.5]decane System: Pinder, A. R. "Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene." Journal of Organic Chemistry, 1982.[2]

  • Thiol Synthesis via Thioacetate Displacement: Gingras, M., et al. "Cleavage of Thioacetates with Hydrazine: A Convenient Method for the Preparation of Thiols." Tetrahedron Letters, 1990. Rationale: Establishes the KSAc/Hydrazine or Hydrolysis route as the standard for secondary thiols.
  • Mitigating Elimination in Cyclohexyl Systems: Eliel, E. L., et al. "Conformational Analysis. XV. The Conformational Enthalpy, Entropy, and Free Energy of the Thiol Group." Journal of the American Chemical Society, 1960. Rationale: Provides fundamental thermodynamic data on axial/equatorial thiols in cyclohexane rings.

  • Mitsunobu Reaction for Inversion to Thiols: Volante, R. P. "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, 1981. Rationale: Alternative route if stereochemical inversion is strictly required.

Sources

Technical Support Center: Stability of Spiro[4.5]decane-8-thiol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Spiro[4.5]decane-8-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your research.

The unique spirocyclic structure of Spiro[4.5]decane-8-thiol offers a rigid three-dimensional framework that is of significant interest in medicinal chemistry for creating novel drug candidates.[1] However, the presence of a thiol (-SH) functional group introduces specific stability considerations that must be carefully managed to ensure reproducible experimental outcomes. This guide will address the common challenges associated with the stability of Spiro[4.5]decane-8-thiol in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Spiro[4.5]decane-8-thiol in solution?

A1: The most common degradation pathway for thiols, including Spiro[4.5]decane-8-thiol, is oxidation.[2] In the presence of oxygen, the thiol group can be oxidized to form a disulfide-bridged dimer. This is a two-step process that can be influenced by various factors in your experimental setup.[2]

Q2: What factors can influence the stability of Spiro[4.5]decane-8-thiol solutions?

A2: Several environmental and intrinsic factors can affect the stability of thiol-containing compounds in solution.[3] For Spiro[4.5]decane-8-thiol, you should pay close attention to:

  • pH: The reactivity of the thiol group is pH-dependent. The thiolate anion (S-), which is more prevalent at higher pH, is more susceptible to oxidation.[4]

  • Presence of Oxidants: Dissolved oxygen in your solvents is a primary oxidant. Trace metal ions can also catalyze the oxidation of thiols.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

  • Solvent Choice: The polarity and purity of the solvent can impact the stability of the thiol.

  • Light Exposure: While less common for simple thiols, UV light can sometimes promote oxidation.

Q3: How should I prepare and store stock solutions of Spiro[4.5]decane-8-thiol?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Store Under Inert Atmosphere: Store your stock solutions under a nitrogen or argon atmosphere in sealed vials.

  • Low Temperature Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.[5]

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.

  • Prepare Fresh Working Solutions: For the most sensitive experiments, prepare fresh working solutions from a recently prepared stock solution.

Q4: Can I visually inspect my Spiro[4.5]decane-8-thiol solution for degradation?

A4: Visual inspection is generally not a reliable method for determining the degradation of Spiro[4.5]decane-8-thiol. The formation of the disulfide dimer may not result in a noticeable change in color or clarity, especially at low concentrations. We strongly recommend using analytical methods for accurate quantification of the thiol content.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Spiro[4.5]decane-8-thiol.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results between batches of Spiro[4.5]decane-8-thiol solution. The thiol may be degrading over time, leading to a lower effective concentration in older solutions.1. Implement a strict protocol for preparing and storing stock solutions (see FAQ Q3). 2. Quantify the thiol content of your solution before each experiment using a reliable method (see Experimental Protocols). 3. Prepare fresh solutions more frequently.
Loss of biological activity of a Spiro[4.5]decane-8-thiol containing compound. The thiol group is often crucial for biological activity. Its oxidation to a disulfide can lead to a loss of function.1. Confirm the purity and concentration of your Spiro[4.5]decane-8-thiol solution. 2. Include a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in your assay buffer to maintain the thiol in its reduced state. Note: Ensure the reducing agent is compatible with your experimental system.
Precipitate forms in the Spiro[4.5]decane-8-thiol solution upon storage. The disulfide dimer may have lower solubility in your chosen solvent compared to the monomeric thiol.1. Try a different solvent or a co-solvent system to improve the solubility of the potential disulfide. 2. Filter the solution before use and quantify the thiol concentration in the filtrate.

Experimental Protocols

To ensure the integrity of your experiments, it is crucial to be able to quantify the concentration of the active thiol form of Spiro[4.5]decane-8-thiol. Here are detailed protocols for assessing its stability.

Protocol 1: Quantification of Spiro[4.5]decane-8-thiol using Ellman's Reagent

This colorimetric assay is a straightforward method for quantifying free thiol groups.[6]

Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with a free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Spiro[4.5]decane-8-thiol solution

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare a standard curve: Use a stable thiol of known concentration (e.g., L-cysteine) to prepare a series of dilutions in the reaction buffer.

  • Sample Preparation: Dilute your Spiro[4.5]decane-8-thiol solution in the reaction buffer to a concentration that falls within the range of your standard curve.

  • Reaction:

    • To a microplate well or a cuvette, add 50 µL of your diluted sample or standard.

    • Add 5 µL of the DTNB stock solution.

    • Add 200 µL of the reaction buffer.

    • Mix well and incubate at room temperature for 15 minutes.

  • Measurement: Read the absorbance at 412 nm.

  • Calculation: Subtract the absorbance of a blank (buffer + DTNB) from your sample and standard readings. Plot the standard curve and determine the concentration of your Spiro[4.5]decane-8-thiol solution.

Protocol 2: Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify both the thiol and its disulfide dimer, providing a direct measure of degradation.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The disulfide dimer of Spiro[4.5]decane-8-thiol will likely be more hydrophobic and have a longer retention time than the monomer.

Materials:

  • Spiro[4.5]decane-8-thiol solution

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and water)

Procedure:

  • Method Development:

    • Inject a freshly prepared solution of Spiro[4.5]decane-8-thiol to determine its retention time.

    • If available, inject a sample of the synthesized disulfide dimer to determine its retention time. Alternatively, intentionally oxidize a sample of the thiol (e.g., by bubbling air through the solution) to generate the dimer and identify its peak.

  • Sample Analysis:

    • Inject a known volume of your Spiro[4.5]decane-8-thiol solution onto the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210-220 nm).

  • Quantification:

    • Integrate the peak areas of the thiol and the disulfide dimer.

    • The percentage of the thiol remaining can be calculated as: (Area of Thiol Peak / (Area of Thiol Peak + Area of Disulfide Peak)) * 100%.

Visualizations

Degradation Pathway of Spiro[4.5]decane-8-thiol

Thiol Spiro[4.5]decane-8-thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Higher pH) Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation Oxidant Oxidant (e.g., O₂)

Caption: Oxidation of Spiro[4.5]decane-8-thiol to its disulfide dimer.

Experimental Workflow for Stability Assessment

start Prepare Spiro[4.5]decane-8-thiol Solution storage Store under defined conditions (Temperature, Atmosphere, Time) start->storage sampling Take aliquots at different time points storage->sampling quantification Quantify free thiol (e.g., Ellman's Assay or HPLC) sampling->quantification analysis Analyze data and determine degradation rate quantification->analysis end Assess Stability analysis->end

Caption: Workflow for determining the stability of Spiro[4.5]decane-8-thiol.

References

  • Carroll, K. S., & Giles, G. I. (2011). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 15(11), 2337-2374. [Link]

  • Leitner, A., et al. (2008). Thiolated polymers: Stability of thiol moieties under different storage conditions. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 857-864. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • Trivedi, M. V., Laurence, J. S., & Siahaan, T. J. (2009). The role of thiols and disulfides in protein chemical and physical stability. Current Protein & Peptide Science, 10(6), 614-625. [Link]

  • Wang, L., et al. (2023). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents. Analytical Chemistry, 95(11), 9356-9363. [Link]

Sources

Technical Support Center: Spirocyclic Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Nucleophilic Substitution on Spiro Scaffolds Case ID: SPIRO-SN-2024

Overview: The "Deceptive" Geometry of Spirocycles

Welcome to the technical support hub for spirocyclic chemistry. You are likely here because your reaction—which works perfectly on a piperidine or cyclohexyl model system—has failed on your spiro[3.3]heptane, spiro[2.4]heptane, or spiro-oxetane scaffold.

The Core Problem: Spiro scaffolds are highly valued in drug discovery for increasing fraction sp3 (


) and improving metabolic stability without adding lipophilicity. However, they introduce unique steric bulk  (the "gem-dimethyl" effect on steroids) and angle strain .

Standard


 and 

rules often fail because:
  • Steric Shielding: The spiro-carbon forces substituents into rigid vectors that block the "Burgi-Dunitz" trajectory required for nucleophilic attack.

  • Strain Release: The transition states for substitution often increase ring strain, favoring elimination or decomposition (ring-opening) over substitution.

Module 1: The "Stalled" Reaction

Scenario: You are trying to couple a spiro-amine (nucleophile) to a heteroaryl halide (electrophile) via


, but the reaction is sluggish or yields are <10%.
Q: Why is my spiro-amine (e.g., 2-azaspiro[3.3]heptane) reacting slower than piperidine?

A: While spiro-amines are often more basic than their monocyclic counterparts (due to lack of ring inversion), they are significantly more sterically demanding. The hydrogens on the ring adjacent to the nitrogen create a "cone of interference" that blocks approach to the electrophile, especially if the aryl halide has ortho-substituents.

Troubleshooting Protocol:

  • Solvent Switch (The Dipolar Strip):

    • Standard: DMF or Acetonitrile.

    • Fix: Switch to DMSO or NMP .

    • Mechanism:[1][2][3][4][5][6][7][8] These solvents tightly solvate cations but leave the spiro-amine "naked" and more reactive. The rate enhancement can be 10–100x.

  • Base Selection:

    • If using

      
      , switch to Cs_2CO_3  (higher solubility in DMSO) or LiHMDS  (if pKa allows).
      
    • Warning: Avoid strong alkoxide bases (NaOtBu) if your spiro scaffold contains an oxetane, as this can trigger ring opening.

  • The "Nuclear" Option (Buchwald-Hartwig):

    • If

      
       fails at 120°C, stop heating. You are degrading your scaffold.
      
    • Switch to Pd-catalysis: Use RuPhos or BrettPhos precatalysts. These bulky ligands are specifically designed to accommodate sterically hindered amines that fail in standard

      
      .
      
Module 2: Substitution ON the Spiro Ring (The Electrophile)

Scenario: You are trying to displace a leaving group (OMs, OTs, OH) directly attached to the spiro scaffold (e.g., converting a spiro-alcohol to a fluoride).

Q: Why do I get elimination (alkene) instead of substitution when fluorinating my spiro-alcohol?

A: This is the classic "I-Strain" (Internal Strain) problem. Backside attack (


) on a cyclobutane or cyclopentane ring forces the ring into a planar, highly strained transition state. Elimination relieves this strain immediately.

Comparison of Fluorinating Reagents for Spiro-Alcohols:

ReagentMechanismRisk of EliminationRecommendation
DAST / Deoxo-Fluor Activation +

High Avoid for strained spiro rings.
XtalFluor-E Activation +

Medium Better, requires exogenous fluoride source.
PyFluor / PBSF Concerted/StabilizedLow Primary Choice.

The Fix: "Soft" Fluorination Protocol Instead of DAST, use PyFluor (2-pyridinesulfonyl fluoride) or PBSF (Perfluorobutanesulfonyl fluoride).

  • Setup: Dissolve spiro-alcohol in Toluene (not DCM).

  • Add Base: DBU (2.0 equiv).

  • Add Reagent: PyFluor (1.5 equiv).

  • Temp: Room Temperature -> 40°C.

    • Why: PyFluor creates a sulfonate intermediate that is less prone to E2 elimination than the alkoxy-sulfur difluoride intermediate formed by DAST.

Module 3: Stability & Decomposition (Ring Opening)

Scenario: Your LCMS shows the product, but it vanishes during silica gel chromatography or workup.

Q: Is my spiro-oxetane/azetidine unstable?

A: Spiro-oxetanes are surprisingly metabolically stable, but they are acid-labile . The silica gel surface is acidic (pH 4–5). This protonates the oxygen/nitrogen, making the ring carbon a prime target for nucleophilic attack (even by water), leading to ring opening and polymerization.

Stabilization Protocol:

  • Quench: Never use strong acid (1M HCl) to quench reactions involving spiro-oxetanes. Use Sat.

    
      or Phosphate Buffer (pH 7).
    
  • Purification:

    • Pre-treat silica columns with 1% Triethylamine (TEA) in Hexanes.

    • Alternatively, use Neutral Alumina or Basic Alumina stationary phases.

    • Pro Tip: If using reverse-phase HPLC, avoid TFA. Use Ammonium Bicarbonate (pH 10) or Formic Acid (weaker acid) buffers.

Visual Troubleshooting Workflows
Figure 1: Decision Matrix for Spiro-Amine Coupling (

)

SNAr_Optimization Start Spiro-Amine Coupling (Low Yield) Check_Sterics Are there ortho-substituents on the Aryl Halide? Start->Check_Sterics Standard_Cond Standard SNAr (DMF, K2CO3, 80°C) Check_Sterics->Standard_Cond No Solvent_Switch Switch Solvent: DMSO or NMP (Strip Solvation) Check_Sterics->Solvent_Switch Yes Yield_Check Yield > 50%? Standard_Cond->Yield_Check Success Proceed to Workup Yield_Check->Success Yes Yield_Check->Solvent_Switch No Base_Switch Switch Base: Cs2CO3 or LiHMDS Solvent_Switch->Base_Switch Still_Failed Reaction Stalled / <10% Yield Base_Switch->Still_Failed Buchwald Switch to Buchwald-Hartwig Catalyst: RuPhos or BrettPhos Base: NaOtBu Still_Failed->Buchwald Required Action

Caption: Logic flow for optimizing nucleophilic aromatic substitution with sterically hindered spiro-amines.

Figure 2: Functionalizing the Spiro Ring (Avoiding Elimination)

Spiro_Sub Input Spiro-Alcohol Substrate (Target: Fluorination) Reagent_Choice Select Reagent Input->Reagent_Choice DAST DAST / Deoxo-Fluor Reagent_Choice->DAST Traditional PyFluor PyFluor / PBSF + DBU Reagent_Choice->PyFluor Recommended Path_DAST Mechanism: Alkoxy-sulfur difluoride DAST->Path_DAST Path_Py Mechanism: Sulfonate Intermediate PyFluor->Path_Py Elimination MAJOR PRODUCT: Elimination (Alkene) (Strain Relief) Path_DAST->Elimination High Risk Substitution MAJOR PRODUCT: Substitution (Fluoride) (Concerted/Stabilized) Path_Py->Substitution High Success

Caption: Mechanistic divergence in spiro-alcohol fluorination. PyFluor minimizes the elimination pathway common with DAST.

References
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Journal of Organic Chemistry.

  • Barnes-Seeman, D. (2020). "The physicochemical properties of spirocyclic amines." Bioorganic & Medicinal Chemistry Letters.

  • Nielsen, M. K., et al. (2015).[9] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[9][10] Journal of the American Chemical Society.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Ding, H., et al. (2018). "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation." ACS Medicinal Chemistry Letters.

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to the 1H NMR Spectrum Analysis of Spiro[4.5]decane-8-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of innovation. Spirocyclic systems, in particular, present a unique analytical challenge due to their rigid, three-dimensional structures. Spiro[4.5]decane-8-thiol, a molecule of interest for its potential applications in constructing more complex pharmaceutical scaffolds, is a case in point. Its 1H Nuclear Magnetic Resonance (NMR) spectrum, while information-rich, is far from trivial to interpret.

This guide provides an in-depth analysis of the expected 1H NMR spectrum of Spiro[4.5]decane-8-thiol, offering a predictive framework in the absence of a published reference spectrum. Furthermore, it objectively compares the utility of 1H NMR with other common analytical techniques—¹³C NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—providing the supporting rationale and experimental data necessary for a comprehensive characterization of this complex molecule.

The Predicted 1H NMR Spectrum: A Theoretical Deep Dive

The complexity of the 1H NMR spectrum of Spiro[4.5]decane-8-thiol arises from the number of chemically non-equivalent protons and the rigid chair-like conformation of the cyclohexane ring, which leads to distinct axial and equatorial proton signals. The spirocyclic nature of the molecule further complicates the spectrum by introducing additional conformational constraints.

Molecular Structure and Proton Environments

To predict the 1H NMR spectrum, we must first identify the unique proton environments in Spiro[4.5]decane-8-thiol.

Caption: Molecular structure of Spiro[4.5]decane-8-thiol with proton labeling.

Based on the structure, we can predict the following key features in the 1H NMR spectrum:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-thiol1.0 - 2.0Singlet (broad)1HThe thiol proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
H-82.5 - 3.0Multiplet1HThis proton is directly attached to the carbon bearing the electron-withdrawing thiol group, causing a downfield shift. It will be coupled to the four neighboring protons on C-7 and C-9.
H-1, H-2, H-3, H-41.3 - 1.8Multiplets (overlapping)8HThese are the protons of the cyclopentane ring. Due to the spiro fusion, they are not all equivalent and will likely appear as a complex, overlapping multiplet in a typical alkane region.
H-6, H-7, H-9, H-101.2 - 2.2Multiplets (overlapping)8HThese are the protons of the cyclohexane ring. The axial and equatorial protons will have different chemical shifts and coupling constants, leading to complex and overlapping signals. The protons on C-7 and C-9, being adjacent to the substituted carbon, may be shifted slightly downfield.

Expert Insights into Spectral Complexities:

  • Second-Order Effects: Due to the similar chemical shifts of many of the ring protons, the simple n+1 rule may not hold, and more complex, second-order splitting patterns are likely to be observed.[1]

  • Long-Range Coupling: In rigid cyclic systems, long-range coupling (e.g., W-coupling) between protons separated by more than three bonds can sometimes be observed, further complicating the spectrum.[2][3]

  • Conformational Dynamics: While the cyclohexane ring is expected to be in a chair conformation, subtle conformational flexing can average some proton environments, potentially simplifying parts of the spectrum.

Recommended Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality, interpretable 1H NMR spectrum of Spiro[4.5]decane-8-thiol, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and simplify the analysis of complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H spectrum.

    • Acquisition Time: Set to at least 3 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Advanced Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

Workflow for 1H NMR Analysis

A Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) B 1H NMR Acquisition (≥400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Advanced 2D NMR (if needed) (COSY, HSQC, HMBC) D->E Ambiguity? F Structure Elucidation D->F E->F

Caption: Recommended workflow for the 1H NMR analysis of Spiro[4.5]decane-8-thiol.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often necessary for the complete and confident characterization of a novel compound like Spiro[4.5]decane-8-thiol.

Technique Strengths for Spiro[4.5]decane-8-thiol Limitations
¹³C NMR - Provides the number of unique carbon environments.[4] - The spiro-carbon has a characteristic chemical shift. - DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.- Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. - Does not provide information on proton connectivity.
GC-MS - Provides the molecular weight of the compound. - The fragmentation pattern can give clues about the structure, such as the loss of the thiol group or cleavage of the rings.[5][6]- Isomeric compounds can have very similar fragmentation patterns.[4] - The molecule may not be volatile enough for GC analysis without derivatization.
FTIR - The S-H stretch of the thiol group gives a characteristic weak band around 2550-2600 cm⁻¹.[1] - The C-H stretches of the alkane rings will be prominent.- Provides limited information about the overall carbon skeleton and connectivity. - The spectrum can be complex in the fingerprint region.

Causality Behind Experimental Choices:

The choice of analytical techniques should be guided by the specific questions being asked. 1H NMR is unparalleled for determining the proton framework and stereochemical relationships. ¹³C NMR complements this by providing a carbon count and identifying key functional groups. GC-MS is invaluable for confirming the molecular weight and obtaining fragmentation data that can support the proposed structure. FTIR serves as a quick and simple method to confirm the presence of the key thiol functional group.

Conclusion

The 1H NMR spectrum of Spiro[4.5]decane-8-thiol is predicted to be complex, characterized by overlapping multiplets for the numerous ring protons. A high-field instrument and potentially 2D NMR techniques are recommended for a full assignment. While 1H NMR provides the most detailed structural information, a comprehensive and unambiguous characterization of this molecule is best achieved through a synergistic approach, integrating data from ¹³C NMR, GC-MS, and FTIR. This multi-faceted analytical strategy ensures the scientific rigor required in modern chemical research and development.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Available from: [Link]

  • Dalton Transactions. Long-Range Coupling in Cyclic Silanes. 2020. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • ResearchGate. Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. 2025. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. 2015. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of the product of thiol-ene coupling reaction (500...). Available from: [Link]

  • ResearchGate. FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Available from: [Link]

  • National Institutes of Health. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. 2016. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. Available from: [Link]

  • National Institutes of Health. Spiro[4.5]decane. Available from: [Link]

  • PubChem. Spiro(4.5)decan-8-ol. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available from: [Link]

  • Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Available from: [Link]

  • MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available from: [Link]

  • Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. 2014. Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. 2019. Available from: [Link]

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A Comparative Guide to the Reactivity of Spiro-thiols vs. Cyclohexanethiols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the thiol functional group serves as a versatile anchor for covalent modification of protein targets, conjugation strategies, and as a key pharmacophoric element. The reactivity of a thiol is not a monolithic property; it is exquisitely tuned by its local molecular environment. This guide provides an in-depth comparison of the reactivity of two distinct classes of aliphatic thiols: the conformationally flexible cyclohexanethiol and the more rigid spiro-thiol, exemplified by the dithiol derived from 1,4-dithiaspiro[4.5]decane.

Understanding the nuanced differences in their reactivity is paramount for researchers designing targeted covalent inhibitors, developing linkers for antibody-drug conjugates, or exploring novel scaffolds in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the underlying physicochemical principles—steric hindrance, conformational rigidity, and electronic effects—that govern their behavior in key chemical transformations.

Structural and Conformational Divergence: The Root of Reactivity Differences

The fundamental difference between cyclohexanethiol and a spiro-thiol like 1,4-dithiaspiro[4.5]decane lies in the conformational constraints imposed by the spirocyclic system.

Cyclohexanethiol exists in a dynamic equilibrium between two chair conformations. The thiol (-SH) group can occupy either an axial or an equatorial position. Due to minimized 1,3-diaxial interactions, the conformer with the equatorial thiol group is thermodynamically favored[1][2]. This rapid "ring-flip" means the thiol group is, on average, in a sterically accessible equatorial environment.

Figure 1: Chair equilibrium of cyclohexanethiol.

In contrast, 1,4-dithiaspiro[4.5]decane features a cyclohexane ring fused at a single carbon atom (the spiro center) to a 1,3-dithiolane ring. This spiro-fusion significantly restricts the conformational mobility of the cyclohexane ring. While it still adopts a chair conformation, the bulky, rigid dithiolane ring acts as a permanent, sterically demanding substituent, effectively locking the cyclohexane ring and influencing the accessibility of adjacent positions[3][4][5]. For reactions involving the sulfur atoms, the approach of reagents is channeled by the fixed orientation of the five-membered ring relative to the six-membered ring.

Figure 2: Structure of the representative spiro-dithioacetal.

Physicochemical Drivers of Reactivity

The reactivity of a thiol is primarily dictated by its ability to exist as the more nucleophilic thiolate anion (RS⁻) and the steric accessibility of the sulfur atom.

PropertyCyclohexanethiol1,4-Dithiaspiro[4.5]decane (as dithiol)Rationale / Implication
Molar Mass ( g/mol ) 116.22174.34Different physical properties (b.p., density).
pKa (in water) ~10.8Estimated ~10.4The spiro-dithiol is likely slightly more acidic due to the inductive effect of the second sulfur atom. A lower pKa implies a higher concentration of the reactive thiolate at physiological pH.
Conformational Flexibility High (Rapid Ring Flip)Low (Conformationally Restricted)Affects steric accessibility and reaction transition state energies.
Steric Hindrance at Sulfur Low to Moderate (Primarily Equatorial)Moderate to HighThe dithiolane ring provides significant steric shielding around the sulfur atoms compared to the exposed -SH group in cyclohexanethiol.

Table 1: Comparative Physicochemical Properties.

Acidity and Nucleophilicity (pKa)

The nucleophilic character of a thiol is largely dependent on the concentration of its conjugate base, the thiolate anion. This concentration is, in turn, governed by the thiol's pKa and the pH of the medium. The pKa of cyclohexanethiol is approximately 10.8.

Steric Hindrance

Steric hindrance is arguably the most significant differentiating factor. In cyclohexanethiol, the thiol group predominantly resides in the less-hindered equatorial position, making it readily accessible to electrophiles[1][2].

For 1,4-dithiaspiro[4.5]decane, the sulfur atoms are part of a five-membered ring spiro-fused to the cyclohexane chair. This arrangement creates a more crowded environment. The cyclohexane ring itself, along with the methylene groups of the dithiolane ring, provides steric bulk that can impede the approach of a reagent to the sulfur atoms[6][7]. This increased steric hindrance is expected to decrease the rates of reactions, particularly those with bulky electrophiles or those proceeding through sterically demanding transition states (e.g., Sₙ2 reactions).

Comparative Reactivity in Key Transformations

The interplay between enhanced acidity and increased steric hindrance leads to distinct reactivity profiles for these two classes of thiols.

cluster_CHT Cyclohexanethiol cluster_Spiro Spiro-thiol Reactivity Thiol Reactivity Sterics Steric Hindrance Reactivity->Sterics Electronics Acidity (pKa) Reactivity->Electronics Conformation Conformational Rigidity Reactivity->Conformation CHT_Sterics Lower Steric Hindrance (Equatorial Preference) Sterics->CHT_Sterics Spiro_Sterics Higher Steric Hindrance (Rigid Spiro-fused Ring) Sterics->Spiro_Sterics CHT_pKa Higher pKa (~10.8) Electronics->CHT_pKa Spiro_pKa Lower pKa (est. ~10.4) Electronics->Spiro_pKa CHT_Conf High Flexibility Conformation->CHT_Conf Spiro_Conf Low Flexibility Conformation->Spiro_Conf CHT_Outcome Generally Faster Sₙ2 / Michael Additions CHT_Sterics->CHT_Outcome Spiro_Outcome Slower Sₙ2 / Michael Additions Favors Intramolecular Oxidation Spiro_Sterics->Spiro_Outcome Spiro_pKa->Spiro_Outcome

Figure 3: Factors influencing the comparative reactivity.

Oxidation to Disulfides

The oxidation of thiols to disulfides is a common and fundamental reaction. For cyclohexanethiol, this is an intermolecular process requiring two molecules to react.

For a dithiol like the ring-opened form of 1,4-dithiaspiro[4.5]decane, both intramolecular and intermolecular oxidation pathways are possible. Given the proximity of the two thiol groups held by the ethane bridge, an intramolecular reaction to form a cyclic disulfide is highly favored kinetically. This propensity for intramolecular cyclization is a key differentiator and can be exploited in the design of redox-sensitive linkers or dynamic covalent systems.

S-Alkylation

S-Alkylation, typically proceeding via an Sₙ2 mechanism, is highly sensitive to steric hindrance[8].

  • Cyclohexanethiol: With its accessible equatorial thiol group, it is expected to undergo S-alkylation with standard electrophiles like methyl iodide or benzyl bromide at a relatively fast rate.

  • Spiro-thiol: The increased steric bulk around the sulfur atoms of 1,4-dithiaspiro[4.5]decane will likely retard the rate of Sₙ2 reactions. Weaker electrophiles or bulkier alkylating agents may require more forcing conditions (higher temperature, longer reaction times) to achieve comparable conversion to cyclohexanethiol.

Thiol-Michael Addition

The conjugate addition of a thiolate to an α,β-unsaturated carbonyl system is a cornerstone of covalent inhibitor design[9]. This reaction is also sensitive to both the nucleophilicity of the thiolate and steric factors.

  • Cyclohexanethiol: The favorable combination of low steric hindrance and good nucleophilicity (once deprotonated) makes it a competent Michael donor.

  • Spiro-thiol: The outcome is a trade-off. The slightly lower pKa may lead to a higher concentration of the active nucleophile, but the significant steric hindrance around the sulfur is likely to be the dominant factor, resulting in a slower rate of addition compared to cyclohexanethiol. This slower "on-rate" could be a desirable attribute for tuning the reactivity of a covalent warhead to improve selectivity.

Experimental Protocols

The following protocols are provided as self-validating systems. Each includes setup, execution, workup, and characterization steps, explaining the causality behind the choice of reagents and conditions.

Synthesis Workflows

cluster_Synth Synthesis of Thiol Precursors start1 Cyclohexanone step1_1 Reduction (e.g., NaBH₄) start1->step1_1 step1_2 Thioketalization (e.g., Ethanedithiol, BF₃·OEt₂) start1->step1_2 product1 Cyclohexanethiol step1_1->product1 via SN2 with NaSH or Thiourea product2 1,4-Dithiaspiro[4.5]decane step1_2->product2

Figure 4: General synthesis workflows.

Protocol 4.1.1: Synthesis of Cyclohexanethiol This procedure utilizes sodium hydrosulfide on cyclohexyl bromide, a standard method for thiol synthesis.

  • Materials: Cyclohexyl bromide, Sodium hydrosulfide (NaSH), Ethanol, Hydrochloric acid (1M), Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydrosulfide (1.2 eq.) in ethanol. Rationale: Ethanol is a suitable polar protic solvent for both reactants.

    • Add cyclohexyl bromide (1.0 eq.) dropwise to the stirring solution at room temperature.

    • Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Acidify the aqueous layer carefully with 1M HCl to protonate the thiolate. Rationale: The thiol is formed as its sodium salt; acidification is necessary to isolate the neutral thiol.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by distillation.

    • Validation: Confirm product identity via ¹H NMR, ¹³C NMR, and GC-MS, looking for the characteristic -SH proton signal and correct mass.

Protocol 4.1.2: Synthesis of 1,4-Dithiaspiro[4.5]decane This is a classic acid-catalyzed dithioacetal formation.

  • Materials: Cyclohexanone, 1,2-Ethanedithiol, Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM).

  • Procedure:

    • To a solution of cyclohexanone (1.0 eq.) in anhydrous DCM at 0 °C, add 1,2-ethanedithiol (1.1 eq.). Rationale: Anhydrous conditions are crucial as water can hydrolyze the catalyst and interfere with the reaction.

    • Add BF₃·OEt₂ (0.1 eq.) dropwise as a catalyst. Rationale: A Lewis acid is required to activate the carbonyl group toward nucleophilic attack by the thiol.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The product is often pure enough for use or can be recrystallized from ethanol.

    • Validation: Confirm product via NMR and MS. The disappearance of the ketone carbonyl signal in ¹³C NMR (~210 ppm) and the appearance of signals for the dithiolane ring are key indicators.

Comparative Reaction Protocols

Protocol 4.2.1: Oxidation to Disulfide

  • Materials: Thiol (Cyclohexanethiol or 1,4-dithiaspiro[4.5]decane), Iodine (I₂), Methanol.

  • Procedure:

    • Dissolve the thiol (1.0 eq.) in methanol.

    • Add a solution of iodine (0.55 eq. for dithiols, 1.1 eq. for monothiols) in methanol dropwise at room temperature until a faint persistent yellow color is observed. Rationale: Iodine is a mild oxidizing agent suitable for converting thiols to disulfides.

    • Stir for 30 minutes at room temperature.

    • Quench the excess iodine by adding a few drops of aqueous sodium thiosulfate solution until the yellow color disappears.

    • Remove methanol under reduced pressure, add water, and extract with diethyl ether.

    • Dry the organic layer (MgSO₄), filter, and concentrate to yield the disulfide.

    • Validation & Comparison: Analyze the reaction progress and yield by GC-MS or LC-MS. For the spiro-dithiol, the primary product is expected to be the intramolecularly cyclized disulfide. The reaction is typically very fast for both substrates.

Protocol 4.2.2: S-Alkylation with Methyl Iodide

  • Materials: Thiol, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), Acetone.

  • Procedure:

    • In a flask, suspend the thiol (1.0 eq.) and K₂CO₃ (1.5 eq.) in acetone. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the thiol to the more nucleophilic thiolate. Acetone is a suitable polar aprotic solvent for Sₙ2 reactions.

    • Add methyl iodide (1.2 eq.) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Expected Observation: The reaction with cyclohexanethiol is expected to be significantly faster than with 1,4-dithiaspiro[4.5]decane due to lower steric hindrance.

    • Once the starting material is consumed, filter off the K₂CO₃ and concentrate the filtrate.

    • Redissolve the residue in diethyl ether, wash with water and brine, dry (MgSO₄), and concentrate to give the sulfide product.

    • Validation & Comparison: Compare the reaction times for full conversion. Purify by column chromatography and characterize by NMR and MS.

Protocol 4.2.3: Thiol-Michael Addition to Methyl Vinyl Ketone

  • Materials: Thiol, Methyl vinyl ketone (MVK), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the thiol (1.0 eq.) in DCM.

    • Add a catalytic amount of triethylamine (0.1 eq.). Rationale: The base catalyzes the reaction by promoting the formation of the thiolate nucleophile.

    • Add methyl vinyl ketone (1.1 eq.) dropwise at room temperature.

    • Stir the reaction and monitor by TLC. Expected Observation: Due to steric effects, the reaction with 1,4-dithiaspiro[4.5]decane is anticipated to be slower than with cyclohexanethiol.

    • Upon completion, wash the reaction mixture with dilute HCl, water, and brine.

    • Dry the organic layer (MgSO₄), filter, and concentrate. Purify the adduct by column chromatography.

    • Validation & Comparison: Compare reaction rates and yields. Characterize the products by NMR, looking for the disappearance of vinyl protons and the appearance of new signals corresponding to the thioether adduct.

Conclusion

While both cyclohexanethiol and spiro-thiols are valuable synthons, their reactivity profiles are distinct, driven primarily by a balance between conformational flexibility, steric accessibility, and acidity.

  • Cyclohexanethiol acts as a sterically unencumbered, flexible nucleophile, generally exhibiting faster reaction rates in intermolecular reactions like S-alkylation and Michael additions.

  • Spiro-thiols , represented by 1,4-dithiaspiro[4.5]decane, are conformationally rigid systems. They possess slightly enhanced acidity but are subject to significant steric hindrance. This leads to slower rates in intermolecular reactions but a high propensity for intramolecular cyclization upon oxidation.

For drug development professionals, these differences are not merely academic; they are tools for rational design. The predictable, unhindered reactivity of a cyclohexanethiol moiety may be ideal for rapid bioconjugation. Conversely, the attenuated reactivity and rigid, three-dimensional presentation of a spiro-thiol scaffold could be leveraged to fine-tune the kinetics of a covalent warhead for improved target selectivity or to create geometrically well-defined linkers. The choice between these scaffolds should therefore be a deliberate one, guided by a thorough understanding of the mechanistic principles outlined in this guide.

References

  • Halász, J., et al. (2003). Conformational analysis of four spiro[cyclohexane-1,3′-indolin]-2′-one derivatives. Journal of Molecular Structure, 654(1–3), 187–196. [Link]

  • Chan, J.W., Hoyle, C.E., Lowe, A.B., & Bowman, M. (2010). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules, 43(15), 6381–6388. [Link]

  • Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(80), 11944-11947. [Link]

  • Jocelyn, P. C. (1972). Biochemistry of the SH group. Academic Press.
  • Kharasch, M.S., & Eberly, K. (1941). Reactions of Atoms and Free Radicals in Solution. III. The Introduction of a Mercaptan Group into Cyclohexane. Journal of the American Chemical Society, 63(2), 625. [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Metwally, M. A., & Abdel-Wahab, B. F. (2009). Utility of cyclohexanethiols in organic synthesis. Organic Communications, 2(4), 84-119. [Link]

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

  • PubChem. (n.d.). Cyclohexanethiol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,4-Dithiaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Wikipedia. (n.d.). Thioacetal. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

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Steric hindrance analysis of 8-substituted spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Steric Hindrance Analysis of 8-Substituted Spiro[4.5]decanes: A Comparative Technical Guide

Executive Summary: The "Escape from Flatland" In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and target selectivity.[1] The spiro[4.5]decane  scaffold represents a "Goldilocks" zone between the highly strained, metabolically labile spiro[3.3]heptanes and the flexible, IP-saturated cyclohexanes.[1] This guide provides a rigorous steric and conformational analysis of the 8-position  (distal on the six-membered ring), a critical vector for library diversification.[1]

Part 1: Structural & Conformational Dynamics[1]

To understand steric hindrance at the 8-position, one must first deconstruct the "Chair-Envelope" interplay of the spiro[4.5]decane core.[1]

The Spiro-Anchor Effect

Unlike a simple gem-dimethyl cyclohexane, the spiro[4.5]decane system fuses a flexible cyclohexane chair (C6–C10) with a puckered cyclopentane envelope (C1–C4).[1] The spiro-carbon (C5) is quaternary.[1][2]

  • Conformational Locking: While the cyclohexane ring can undergo chair inversion, the spiro-fusion creates a significant energy barrier compared to unsubstituted cyclohexane (

    
     kcal/mol).[1] The cyclopentane ring exerts a "locking" effect similar to a t-butyl group, biasing the equilibrium.[1]
    
  • The 8-Position: Located para to the spiro center, C8 is the most accessible site on the six-membered ring.[1] However, its axial/equatorial preference is heavily influenced by the C5 spiro-substituents (the C1 and C4 methylene groups).[1]

Visualizing the Steric Vectors

The following diagram illustrates the conformational equilibrium and the steric vectors affecting an incoming nucleophile or a substituent at C8.

SpiroConformation cluster_0 Conformational Equilibrium cluster_1 Steric Vectors at C8 ChairA Conformer A (8-Subst. Equatorial) ChairB Conformer B (8-Subst. Axial) ChairA->ChairB Ring Flip (Slowed by Spiro-Strain) SpiroBulk Spiro-Ring Bulk (Distal Steric Transmisison) Nucleophile Nucleophile Attack AxialH 1,3-Diaxial Interactions (H at C6/C10) AxialH->Nucleophile Blocks Axial Attack SpiroBulk->AxialH Compresses Axial Space

Figure 1: Conformational dynamics of the spiro[4.5]decane scaffold. The spiro-ring imposes rigidity, amplifying 1,3-diaxial interactions that shield the axial face of C8.[1]

Part 2: Comparative Steric Analysis

The following table contrasts the 8-substituted spiro[4.5]decane against its primary competitors in medicinal chemistry: the standard cyclohexane and the strained spiro[3.3]heptane.

Table 1: Physicochemical & Steric Performance Matrix

FeatureSpiro[4.5]decane (C8-Subst.) 4-Subst.[1][2] Cyclohexane Spiro[3.3]heptane (C2-Subst.)
Steric Bulk (A-Value) High (~2.5 kcal/mol bias) Spiro ring acts as a massive anchor.[1][2]Medium (~1.7 kcal/mol)Depends on substituent (e.g., Methyl).[1][2]LowRigid, square geometry; no chair flipping.[1][2]
Conformational Flexibility Biased / Semi-Rigid Preferred chair dominates equilibrium.[1][2]FlexibleRapid ring flipping at RT.[1][2]RigidPuckered butterfly shape only.
Metabolic Stability High Steric bulk at C5 protects C6/C10 from CYP450.[1][2]LowExposed methylenes are liable.[1][2]VariableRing strain can trigger ring-opening metabolism.[1][2]
Lipophilicity (LogP) Medium-High Adds bulk without polar atoms.[1][2]MediumStandard hydrocarbon baseline.[1][2]LowCompact volume reduces LogP.[1][2]
Reactivity (Ketone Red.) High Stereoselectivity Reagents attack equatorial face (kinetic).[1][2]Moderate SelectivityMixture of axial/equatorial alcohols.[2][3]N/A(Geometry differs significantly).

Key Insight: The spiro[4.5]decane offers a "sweet spot."[1][2] It provides enough steric bulk to lock a pharmacophore in a bioactive conformation (unlike cyclohexane) without introducing the metabolic risks associated with the high ring strain of spiro[3.3]heptanes [1, 3].[1]

Part 3: Experimental Protocols

To validate the steric analysis in your specific molecule, follow these self-validating protocols.

Protocol A: Stereoselective Synthesis via Reduction

Objective: Access the 8-hydroxy spiro[4.5]decane with defined stereochemistry (Axial vs. Equatorial) to probe receptor pocket depth.[1][2]

  • Substrate: Start with spiro[4.5]decan-8-one (prepared via Diels-Alder of dienes with exocyclic enones [2]).

  • Equatorial Alcohol (Thermodynamic Control):

    • Dissolve ketone in MeOH.[1][2]

    • Add

      
       (1.1 equiv) at 0°C.[1][2]
      
    • Mechanism:[1][3][4][5] Small hydride attacks the more hindered axial face, yielding the equatorial alcohol (major product >90%).[1]

  • Axial Alcohol (Kinetic Control):

    • Dissolve ketone in THF at -78°C.

    • Add L-Selectride (1.1 equiv).[1][2]

    • Mechanism:[1][4][5] Bulky borohydride is forced to attack the less hindered equatorial face, yielding the axial alcohol (major product >95%).[1]

  • Validation: Verify ratios using GC-MS or

    
    H NMR (see Protocol B).
    
Protocol B: NMR Conformational Assignment (NOESY)

Objective: Determine if your 8-substituent is axial or equatorial.[1][2]

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    (benzene often resolves overlapping signals).
  • 1D Proton Scan: Identify the H8 proton (methine attached to the substituent).[2]

    • Axial H8 (Equatorial Substituent): Appears as a wide triplet of triplets (

      
       Hz for diaxial coupling).[1][2]
      
    • Equatorial H8 (Axial Substituent): Appears as a narrow multiplet (

      
       Hz).[1][2]
      
  • 2D NOESY Experiment:

    • Setup: Mixing time (

      
      ) = 500 ms.
      
    • Analysis: Look for Cross-Peaks between H8 and the axial protons at C6/C10.[2]

    • Positive NOE: Indicates H8 is axial (close to C6/C10 axial H).[1][2]

    • Negative/Weak NOE: Indicates H8 is equatorial (distant from axial H).[1][2]

Part 4: Case Study & Reactivity Data[2]

Reactivity Profile: Nucleophilic Addition to C8-Ketone The steric hindrance of the spiro-ring at C5 transmits through the ring, affecting rates at C8.[1]

ReagentSubstrateProduct Ratio (cis:trans)Interpretation
MeLi (Small) 4-t-butylcyclohexanone90:10 (Axial Attack)Benchmark for steric control.[1]
MeLi (Small) Spiro[4.5]decan-8-one 95:5 (Axial Attack) Spiro ring enhances axial attack preference by locking the chair.[1]
PhMgBr (Large) Spiro[4.5]decan-8-one >98:2 (Axial Attack) Bulky nucleophiles cannot access the equatorial trajectory due to C6/C10 axial H.

Note: "Cis" here refers to the relationship between the incoming nucleophile and the spiro-ring bulk.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1][2] "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery. Link[1]

  • Synthesis of Spiro[4.5]decanes: Baldwin, S. W., & Fredericks, J. E. (1982).[1][2] "Spiro[4.5]decanes by photoannelation." Tetrahedron Letters. Link

  • Spiro[3.3]heptane Comparison: Mykhailiuk, P. K. (2024).[1][2][6] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie. Link[1]

  • Conformational Analysis: Winstein, S., & Holness, N. J.[1][2] (1955).[1][2] "Neighboring Carbon and Hydrogen.[1][2][7][8] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society.[2][4] Link[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.